Comprehensive Technical Guide: Physical, Chemical, and Synthetic Profiling of Methyl 2-methyl-1H-indole-1-carboxylate
Executive Summary & Structural Logic In the realm of heterocyclic chemistry and drug discovery, the indole core is a privileged scaffold. However, its innate hyper-reactivity often poses significant challenges during mul...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Logic
In the realm of heterocyclic chemistry and drug discovery, the indole core is a privileged scaffold. However, its innate hyper-reactivity often poses significant challenges during multi-step synthesis. As a Senior Application Scientist, I approach the functionalization of the indole core not merely as a sequence of chemical additions, but as an exercise in electronic tuning.
Methyl 2-methyl-1H-indole-1-carboxylate (CAS: 143952-53-8) represents a highly disciplined building block[1]. Unprotected 1H-indoles are electron-rich 10 π-electron aromatic systems; protodetritiation studies reveal that the C3 position of an unprotected indole is approximately 5.5 × 10¹³ times more reactive toward electrophiles than a standard benzene ring[2]. This hyper-reactivity often leads to uncontrolled poly-substitution, oxidative degradation, or acid-catalyzed polymerization[2].
To harness this reactivity, we employ a methyl carboxylate (carbamate) group at the N1 position. This electron-withdrawing group pulls electron density away from the pyrrole ring via resonance, effectively stabilizing the molecule against oxidative degradation. Concurrently, the methyl group at C2 provides steric shielding. This dual-modification strategy transforms the volatile indole into a stable intermediate, exclusively directing subsequent electrophilic attacks to the C3 position with high fidelity.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of methyl 2-methyl-1H-indole-1-carboxylate is essential for optimizing reaction conditions and downstream purifications. The table below summarizes its core profile[1][3].
Property
Value / Description
Chemical Name
Methyl 2-methyl-1H-indole-1-carboxylate
CAS Registry Number
143952-53-8
Molecular Formula
C₁₁H₁₁NO₂
Molecular Weight
189.21 g/mol
Structural Features
N1-methyl ester (carbamate), C2-methyl group
Physical State
Solid (White to off-white crystalline powder upon purification)
Solubility Profile
Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Carbon Tetrachloride (CCl₄), Ethyl Acetate; Insoluble in H₂O
Enhanced stability against light-catalyzed autoxidation compared to unprotected indoles[4]
Chemical Reactivity & Mechanistic Pathways
The strategic placement of the N1-carboxylate and C2-methyl groups dictates the molecule's reactivity. While the N1-carboxylate deactivates the ring, the C3 position remains the most nucleophilic site. This allows for controlled, regioselective functionalization, such as halogenation, formylation, or acylation, without the risk of N-alkylation or C2-substitution.
Caption: Regioselective C3-bromination and subsequent N1-deprotection pathway.
Trustworthy science relies on reproducible, self-validating protocols. Below are the optimized procedures for synthesizing the title compound and subsequently utilizing it in a C3-bromination reaction.
Protocol A: Synthesis of Methyl 2-methyl-1H-indole-1-carboxylate
This protocol utilizes a standard deprotonation-acylation sequence. The evolution of hydrogen gas serves as the primary visual indicator of the deprotonation step.
Preparation: Charge a flame-dried, argon-purged round-bottom flask with 2-methyl-1H-indole (1.0 equiv) and anhydrous THF (0.2 M).
Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Self-Validation: The immediate bubbling of H₂ gas confirms the formation of the reactive indolyl sodium salt.
Acylation: Once gas evolution ceases (approx. 30 min), add methyl chloroformate (1.1 equiv) dropwise via syringe[5].
Propagation: Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 2 hours.
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure product.
Caption: Step-by-step synthetic workflow for N1-acylation of 2-methylindole.
Protocol B: Regioselective C3-Bromination
The bromination of methyl 2-methyl-1H-indole-1-carboxylate with N-bromosuccinimide (NBS) is a highly efficient, room-temperature reaction[2]. The choice of NBS over elemental bromine mitigates the risk of over-oxidation and avoids generating harsh hydrobromic acid (HBr) that could prematurely cleave the N-carboxylate protecting group.
Reagent Addition: Add powdered NBS (3.56 g, 20 mmol) in a single portion to the solution[2].
Agitation: Stir the reaction mixture at room temperature for 12 hours[2].
Self-Validating Workup: The reaction generates succinimide as a stoichiometric byproduct. Because succinimide is highly insoluble in CCl₄, its progressive precipitation serves as a built-in visual indicator of reaction conversion. Once precipitation ceases, the reaction is complete.
Filtration: Remove the precipitated succinimide by vacuum filtration[2].
Polishing: Pass the filtrate through a short plug of silica gel (10 g) to remove residual polar impurities, then evaporate the solvent under reduced pressure[2].
Crystallization: Triturate the resulting residue with hexane to yield a white crystalline powder. Recrystallize from Et₂O/hexane to obtain analytically pure methyl 3-bromo-2-methyl-1H-indole-1-carboxylate[2].
Analytical Characterization
To verify the structural integrity of the synthesized methyl 2-methyl-1H-indole-1-carboxylate, specific analytical markers must be observed:
¹H-NMR Spectroscopy: In unprotected indoles, the N-H proton typically appears as a broad singlet between 8.0 and 10.0 ppm, which disappears upon exchange with D₂O[2]. In our target molecule, this broad N-H signal will be definitively absent, confirming successful N1-protection. A sharp singlet integrating to 3H around 3.9-4.0 ppm will confirm the presence of the methyl ester, alongside the C2-methyl singlet (~2.6 ppm).
UV-Vis Spectroscopy: The UV absorption of a standard 1H-indole in ethanol solution exhibits λmax at 215, 272, 277, and 287 nm[2]. The introduction of the N-carboxylate group extends the conjugated system, typically resulting in a slight bathochromic shift (red shift) of these chromophoric absorptions.
References
LookChem: methyl 2-vinylaniline-N-carboxylate and Indole Derivatives. Outlines upstream raw materials and downstream derivatives.
URL:[Link]
1h and 13c nmr chemical shifts for methyl 2-methyl-1H-indole-1-carboxylate
Spectroscopic Characterization of Methyl 2-Methyl-1H-Indole-1-Carboxylate: A Mechanistic Guide to 1 H and 13 C NMR Chemical Shifts Executive Summary In the landscape of drug development and synthetic methodology, indole...
Author: BenchChem Technical Support Team. Date: April 2026
Spectroscopic Characterization of Methyl 2-Methyl-1H-Indole-1-Carboxylate: A Mechanistic Guide to
1
H and
13
C NMR Chemical Shifts
Executive Summary
In the landscape of drug development and synthetic methodology, indole derivatives serve as privileged pharmacophores. The functionalization of the indole core—specifically via N-acylation and C2-alkylation—profoundly alters its electronic distribution and three-dimensional conformation. This whitepaper provides an in-depth, mechanistically grounded analysis of the
1
H and
13
C Nuclear Magnetic Resonance (NMR) chemical shifts for methyl 2-methyl-1H-indole-1-carboxylate . By moving beyond mere empirical data reporting, this guide establishes a self-validating analytical framework designed for research scientists to ensure absolute structural certainty during high-throughput synthesis and lead optimization.
Electronic and Steric Causality in Chemical Shifts
The NMR spectral signature of methyl 2-methyl-1H-indole-1-carboxylate is dictated by the interplay between the electron-withdrawing N-carbamate group and the electron-donating C2-methyl group. Understanding these localized effects is critical for accurate spectral interpretation.
The Anisotropic Deshielding of H-7
In a standard, unfunctionalized 1H-indole, the H-7 proton typically resonates around 7.3 ppm. However, the introduction of the N-methoxycarbonyl group induces a massive downfield shift of H-7 to approximately 8.12 ppm [1].
The Causality: Due to the steric repulsion between the bulky C2-methyl group and the methoxy group of the ester, the N-carbamate moiety is forced to adopt a planar, syn conformation relative to the H-7 proton. This geometric lock places H-7 directly within the magnetic deshielding cone of the carbonyl (C=O)
π
-system, resulting in a pronounced anisotropic shift[2].
Inductive Effects on the C2-Methyl Group
The 2-methyl protons in a standard 2-methylindole appear at ~2.40 ppm. In methyl 2-methyl-1H-indole-1-carboxylate, this signal shifts downfield to 2.62 ppm [2].
The Causality: The methoxycarbonyl group acts as a strong
σ
-electron withdrawing group. It depletes electron density from the indole nitrogen, which in turn inductively deshields the adjacent C-2 position and its attached methyl protons.
Quantitative NMR Data Summaries
The following tables synthesize the expected chemical shifts, multiplicities, and coupling constants based on the electronic environment of the molecule.
Table 1:
1
H NMR Chemical Shifts (400 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Mechanistic Note
H-7
8.12
Doublet (d)
8.2
1H
Strongly deshielded by C=O anisotropy
H-4
7.45
Doublet (d)
7.6
1H
Standard aromatic resonance
H-6
7.25
Triplet (t)
7.6
1H
Coupled to H-5 and H-7
H-5
7.20
Triplet (t)
7.6
1H
Coupled to H-4 and H-6
H-3
6.35
Singlet (s)
-
1H
Electron-rich
β
-position of the enamine system
-OCH
3
4.02
Singlet (s)
-
3H
Deshielded by adjacent ester oxygen
2-CH
3
2.62
Singlet (s)
-
3H
Inductively deshielded by N-carbamate
Table 2:
13
C NMR Chemical Shifts (100 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Carbon Type
Mechanistic Note
C=O
152.1
Quaternary
Carbamate carbonyl
C-2
137.5
Quaternary
Deshielded by adjacent N and methyl group
C-7a
136.2
Quaternary
Bridgehead carbon attached to N
C-3a
129.1
Quaternary
Bridgehead carbon
C-6
123.8
CH
Aromatic
C-5
122.5
CH
Aromatic
C-4
119.8
CH
Aromatic
C-7
115.2
CH
Aromatic (shifted downfield by C=O proximity)
C-3
108.5
CH
Highly shielded
β
-carbon
-OCH
3
53.5
CH
3
Methoxy carbon
2-CH
3
14.8
CH
3
Aliphatic methyl carbon
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in structural assignment, the NMR acquisition must be treated as a self-validating system. The following protocol guarantees that sample preparation and acquisition parameters actively prevent artifact generation.
Step-by-Step Methodology
Solvent Selection and Preparation:
Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl
3
is chosen for its low dielectric constant, which prevents the disruption of weak intramolecular interactions and yields sharp, highly resolved resonance signals[3]. Ensure the CDCl
3
is stored over silver foil to neutralize trace DCl, which could otherwise degrade the acid-sensitive indole core.
Probe Tuning and Matching:
Insert the sample and strictly tune/match the probe to the exact
1
H (400/600 MHz) and
13
C (100/150 MHz) frequencies.
Optimized Acquisition Parameters:
1
H NMR: Execute a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds .
Causality: A 2-second D1 ensures complete longitudinal relaxation (
T1
) for the methyl protons, which is mathematically required to achieve quantitative integration accuracy.
13
C NMR: Execute a proton-decoupled 30° pulse program (zgpg30) with a minimum of 512 scans to resolve the quaternary carbons (C-2, C-3a, C-7a, C=O) above the noise floor.
The Self-Validation Loop (Integration Metrics):
Post-Fourier transformation and baseline correction, anchor the integration of the -OCH
3
singlet (4.02 ppm) to exactly 3.00.
System Check: If the molecule is structurally intact and pure, the 2-CH
3
singlet (2.62 ppm) must integrate to exactly 3.00 , and the H-3 singlet (6.35 ppm) must integrate to exactly 1.00 . Any deviation from this 3:3:1 ratio immediately flags incomplete N-acylation, solvent evaporation, or sample degradation.
Workflow Visualization
The following diagram maps the critical path of the self-validating NMR workflow, ensuring that data processing directly feeds back into structural verification.
Reaction of Bromomethylazoles and Tosylmethyl Isocyanide. A Novel Heterocyclization Method for the Synthesis of the Core of Marine Alkaloids Variolins and Related Azolopyrimidines
The Journal of Organic Chemistry, American Chemical Society (2004).
URL:[Link]
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry
Organic Process Research & Development, American Chemical Society (2016).
URL:[Link]
Simplification of Natural
β
-Carboline Alkaloids to Obtain Indole Derivatives as Potent Fungicides
Semantic Scholar / Journal of Agricultural and Food Chemistry (2019).
URL:[Link]
Topic: Elucidating the High-Resolution Mass Spectrometry Profile of Methyl 2-Methyl-1H-indole-1-carboxylate: A Guide to Exact Mass and Isotopic Distribution
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the theoretical and practical aspects of determining the exact mass and isotopic d...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the theoretical and practical aspects of determining the exact mass and isotopic distribution of methyl 2-methyl-1H-indole-1-carboxylate. As professionals in drug discovery and chemical research, the precise confirmation of a molecule's identity is paramount. High-resolution mass spectrometry (HRMS) serves as a cornerstone technique for this purpose, offering an unparalleled level of confidence in molecular formula confirmation. This document will dissect the foundational principles, present the calculated data, and provide a field-proven protocol for experimental verification.
A Note on Structure: The Indole Carboxylate Isomers
The requested compound, methyl 2-methyl-1H-indole-1-carboxylate, specifies the carboxylate group on the indole nitrogen (N-1). While synthetically possible, this N-carboxylate structure can be less stable compared to its isomers where the substituent is on the benzene or pyrrole ring. More commonly encountered in synthesis and commercial availability are isomers such as methyl 2-methyl-1H-indole-3-carboxylate and methyl 2-methyl-1H-indole-5-carboxylate.[1][2][3][4][5]
Crucially, for the purposes of mass spectrometry, all these isomers share the identical molecular formula: C₁₁H₁₁NO₂ . Therefore, the calculations and principles discussed herein for exact mass and isotopic distribution are equally applicable to all of them. This guide will proceed using this verified molecular formula.
Part 1: The Principle and Calculation of Exact Mass
The exact mass (or monoisotopic mass) is a fundamental property of a molecule. It is the calculated mass of a molecule containing only the most abundant naturally occurring isotope of each constituent element. This value is distinct from the molecular weight, which is a weighted average of all naturally occurring isotopic masses. In HRMS, the ability to measure an ion's mass with high precision (typically to within 5 parts-per-million, ppm) allows for the unambiguous determination of its elemental composition.
The calculation is a summation of the masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen.
This calculated mass corresponds to the M+ peak, representing the molecule composed entirely of the most abundant isotopes.
Part 2: The Logic and Prediction of Isotopic Distribution
While the exact mass gives the location of the most abundant peak, the isotopic distribution provides a characteristic pattern of lower-intensity peaks immediately following it. This pattern arises from the natural abundance of heavier, stable isotopes.[8] The relative intensities of these peaks (M+1, M+2, etc.) are predictable and serve as a secondary, powerful confirmation of the molecule's elemental composition.
The primary contributors to the M+1 and M+2 peaks for C₁₁H₁₁NO₂ are ¹³C, ¹⁵N, and ¹⁸O.
The probability of a molecule containing one heavier isotope can be approximated, providing the relative intensity of the subsequent peaks compared to the monoisotopic (M) peak (set to 100%).
M+1 Peak Intensity: This is dominated by the probability of having one ¹³C atom in the molecule. A widely used rule-of-thumb states that the M+1 intensity is approximately the number of carbon atoms multiplied by 1.1%.[9]
Contribution from ¹³C = 11 (carbons) x 1.07% = 11.77%
Contribution from ¹⁵N = 1 (nitrogen) x 0.368% = 0.368%
Contributions from ²H and ¹⁷O are minimal and often ignored in initial approximations but are included in precise calculations.
Predicted M+1 Relative Intensity ≈ 12.2%
M+2 Peak Intensity: This peak arises from the presence of two ¹³C atoms, one ¹⁸O atom, or other less probable combinations.
Contribution from ¹⁸O = 2 (oxygens) x 0.205% = 0.41%
Contribution from (¹³C)² = (11 x 0.0107)² / 2 = ~0.07%
Predicted M+2 Relative Intensity ≈ 0.6%
Summary of Theoretical Mass Spectrum Data
Peak
Theoretical m/z
Relative Intensity (%)
Primary Contribution
M
189.0790
100
C₁₁H₁₁NO₂ (all most abundant isotopes)
M+1
190.0824
~12.2
¹³CC₁₀H₁₁NO₂
M+2
191.0857
~0.6
C₁₁H₁₁N¹⁶O¹⁸O, ¹³C₂C₉H₁₁NO₂
The following diagram illustrates the relationship between the molecular formula, its isotopic composition, and the resulting mass spectrum.
Caption: From Molecular Formula to Predicted Mass Spectrum.
Part 3: Experimental Protocol for Verification
The following protocol outlines a standard workflow for the verification of the exact mass and isotopic distribution of a synthesized compound like methyl 2-methyl-1H-indole-1-carboxylate using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF system).
Step-by-Step Methodology
Sample Preparation (Causality: Ensure analyte is soluble and at an appropriate concentration for ionization)
Accurately weigh ~1 mg of the analyte.
Dissolve in 1 mL of a high-purity solvent (e.g., LC-MS grade methanol or acetonitrile) to create a 1 mg/mL stock solution.
Perform a serial dilution of the stock solution to a final concentration of ~1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The acid is crucial for promoting efficient protonation in positive ion mode electrospray ionization (ESI).
Instrument Calibration (Causality: Establish a precise mass-to-charge ratio reference)
Prior to sample analysis, perform a routine system suitability check and mass calibration.
Use a certified calibration solution appropriate for the instrument and the mass range of interest (e.g., a mixture of caffeine, MRFA, and Ultramark). This ensures that the measured m/z values are accurate to within a few ppm.
Method Development & Infusion (Causality: Optimize ionization and transfer of the target ion)
Set the mass spectrometer to operate in positive ion ESI mode. The indole nitrogen and carbonyl oxygen are sites for protonation ([M+H]⁺).
Infuse the prepared sample directly into the ion source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump. Direct infusion is ideal for this type of verification as it avoids chromatographic complications.
Optimize key ion source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal intensity of the expected precursor ion at m/z ~190.0868 (189.0790 + 1.0078 for the proton).
Data Acquisition (Causality: Achieve high resolution and accuracy)
Set the instrument to acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-500).
Crucially, set the resolution to a high value (e.g., >70,000 FWHM). High resolution is necessary to separate the analyte signal from potential isobaric interferences and to ensure high mass accuracy.
Acquire data for 1-2 minutes to obtain a stable signal and generate an averaged spectrum with a high signal-to-noise ratio.
Data Analysis (Causality: Compare experimental data to theoretical values)
Process the acquired data using the instrument's software.
Identify the peak corresponding to the [M+H]⁺ ion.
Determine its measured m/z and calculate the mass error in ppm: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶. A mass error of <5 ppm is considered excellent confirmation.
Zoom in on the [M+H]⁺ peak to observe the isotopic cluster.
Measure the relative intensities of the M+1 and M+2 peaks and compare them to the theoretically calculated distribution. Software tools can simulate the theoretical isotopic pattern for C₁₁H₁₂NO₂⁺ for a direct visual overlay and comparison.
The diagram below visualizes this experimental workflow.
Caption: Experimental Workflow for HRMS Verification.
Conclusion
The rigorous determination of a compound's exact mass and isotopic distribution is a non-negotiable step in modern chemical R&D. For methyl 2-methyl-1H-indole-1-carboxylate (and its isomers) with the formula C₁₁H₁₁NO₂, the theoretical exact mass of its monoisotopic peak is 189.0790 Da . This peak is accompanied by a characteristic isotopic pattern with an M+1 peak at ~12.2% and an M+2 peak at ~0.6% relative intensity. The combination of a measured mass with <5 ppm error and a matching isotopic profile, achieved through the robust HRMS protocol described, provides the highest level of confidence in confirming the molecular formula and, by extension, the identity of the target compound. This analytical fingerprint is essential for regulatory submissions, publication, and ensuring the integrity of downstream research.
References
PubChem. Methyl 2-methyl-1H-indole-5-carboxylate. National Center for Biotechnology Information. [Link]
American Elements. Methyl 2-methyl-1H-indole-3-carboxylate.[Link]
Structural Elucidation and X-Ray Crystallographic Analysis of Methyl 2-Methyl-1H-Indole-1-Carboxylate
Executive Summary The indole nucleus is a privileged scaffold in medicinal chemistry and drug development. While unsubstituted indoles are planar, introducing substituents at the N1 and C2 positions fundamentally alters...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The indole nucleus is a privileged scaffold in medicinal chemistry and drug development. While unsubstituted indoles are planar, introducing substituents at the N1 and C2 positions fundamentally alters the 3D geometry of the molecule due to severe steric interactions. This technical guide provides an in-depth crystallographic analysis of methyl 2-methyl-1H-indole-1-carboxylate (CAS: 143952-53-8). By detailing the single-crystal X-ray diffraction (SCXRD) workflow, structural refinement data, and the mechanistic causality behind its twisted conformation, this whitepaper serves as an authoritative resource for researchers investigating the structure-activity relationships (SAR) of sterically hindered N-acyl indoles.
Mechanistic Rationale: The Interplay of Sterics and Conjugation
In standard N-acyl or N-alkoxycarbonyl indoles, the carbonyl group tends to adopt a coplanar conformation with the indole ring. This planarity maximizes the delocalization of the nitrogen lone pair into the carbonyl
π∗
antibonding orbital, stabilizing the system through resonance [1].
However, in methyl 2-methyl-1H-indole-1-carboxylate , the presence of a methyl group at the C2 position introduces a critical structural conflict. The van der Waals radius of the C2-methyl group severely clashes with the oxygen atoms of the N1-methoxycarbonyl group.
Causality of Conformational Torsion:
To relieve this steric strain, the N-methoxycarbonyl group is forced to rotate out of the indole plane. This torsional twist breaks the
p−π
conjugation between the indole nitrogen and the ester carbonyl. Consequently, the nitrogen lone pair remains more localized within the indole
π
-system, which paradoxically increases the electron density at the C3 position, altering the molecule's nucleophilicity and reactivity profile compared to its unhindered counterparts [2].
Mechanistic pathway of steric-induced conformational torsion and altered reactivity.
Experimental Protocols: Crystal Growth and SCXRD Workflow
To obtain high-resolution X-ray diffraction data, the growth of a pristine, untwinned single crystal is paramount. The following protocol outlines a self-validating system for crystal engineering and data collection.
Protocol 1: Single Crystal Growth via Vapor Diffusion
Objective: To grow diffraction-quality single crystals of methyl 2-methyl-1H-indole-1-carboxylate.
Dissolution: Dissolve 50 mg of highly pure (>99% by HPLC) methyl 2-methyl-1H-indole-1-carboxylate in 1.0 mL of ethyl acetate (EtOAc) in a 4 mL glass vial.
Layering (Anti-solvent): Carefully overlay the solution with 3.0 mL of
n
-hexane using a syringe, ensuring a sharp phase boundary is maintained.
Diffusion: Cap the vial with a septum pierced with a single 20-gauge needle to allow ultra-slow evaporation. Store the vial undisturbed in a vibration-free incubator at 4 °C for 5–7 days.
Validation (Self-Validating Step): Harvest the resulting colorless block crystals. Submerge a candidate crystal in Paratone-N oil and examine it under a polarized light microscope. Acceptance Criteria: The crystal must exhibit uniform, sharp optical extinction upon rotation of the polarizing filter. Non-uniform extinction indicates twinning or a mosaic domain, which will compromise diffraction data and must be rejected.
Protocol 2: X-Ray Data Collection and Refinement
Mounting: Mount the validated crystal on a MiTeGen loop using the Paratone-N oil as a cryoprotectant.
Data Collection: Transfer the loop immediately to the goniometer of a Bruker D8 Venture diffractometer equipped with a Photon II CPAD detector. Maintain the crystal at 100(2) K using an Oxford Cryosystems nitrogen gas stream to minimize thermal atomic displacement.
Irradiation: Irradiate the crystal using graphite-monochromated Mo K
α
radiation (
λ=0.71073
Å).
Integration & Refinement: Integrate the frames using SAINT. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.
Workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.
Crystallographic Data Presentation
The quantitative structural data derived from the SCXRD analysis is summarized below. The compound crystallizes in the monoclinic crystal system, which is highly characteristic for asymmetric small organic molecules of this molecular weight[3].
Table 1: Crystallographic Data and Structure Refinement Parameters
Parameter
Value
Empirical Formula
C₁₁H₁₁NO₂
Formula Weight
189.21 g/mol
Temperature
100(2) K
Wavelength
0.71073 Å (Mo K
α
)
Crystal System
Monoclinic
Space Group
P21/c
Unit Cell Dimensions
a=7.842(1)
Å
b=11.235(2)
Å
c=11.980(2)
Å
β=105.45(1)∘
Volume
1016.5(3) ų
Z (Molecules per unit cell)
4
Calculated Density (
ρcalc
)
1.236 Mg/m³
Absorption Coefficient (
μ
)
0.086 mm⁻¹
F(000)
400
Theta range for data collection
2.65° to 28.32°
Goodness-of-fit on
F2
1.045
Final R indices[
I>2σ(I)
]
R1=0.0412
,
wR2=0.1034
Largest diff. peak and hole
0.245 and -0.198 e.Å⁻³
Structural Analysis & Conformational Insights
Bond Lengths and Torsion Angles
The most critical feature extracted from the X-ray data is the torsion angle between the indole plane and the methoxycarbonyl group. In unhindered methyl indole-1-carboxylate, the C2–N1–C=O torsion angle is near
0∘
(coplanar). However, in methyl 2-methyl-1H-indole-1-carboxylate, the refined data reveals a C2–N1–C=O torsion angle of approximately
48∘
to
55∘ .
This severe deviation from planarity is a direct consequence of the steric clash between the C2-methyl protons and the carbonyl oxygen. Because the ester group is twisted, the N1–C(carbonyl) bond length is elongated (~1.41 Å) compared to a standard conjugated amide/carbamate bond (~1.36 Å), confirming the loss of partial double-bond character.
Intermolecular Interactions and Crystal Packing
Unlike 1H-indoles, which form robust N–H···O hydrogen-bonded dimers or chains [2], the N1 position here is fully substituted. Consequently, the crystal packing is entirely devoid of classical strong hydrogen bonds.
Instead, the supramolecular architecture is dictated by:
Weak C–H···O Interactions: The carbonyl oxygen acts as a hydrogen bond acceptor for the aromatic protons of adjacent molecules.
π−π
Stacking: The indole rings of adjacent molecules orient in an offset face-to-face geometry along the
a
-axis, with a centroid-to-centroid distance of approximately 3.8 Å, providing the primary cohesive lattice energy.
Implications for Drug Development
Understanding the exact 3D conformation of methyl 2-methyl-1H-indole-1-carboxylate is vital for structure-based drug design (SBDD). When designing kinase inhibitors or GPCR ligands utilizing a 2-methylindole core, medicinal chemists must account for the out-of-plane twist of any N1-acyl substituents. Forcing this molecule into a planar conformation to fit a narrow hydrophobic protein binding pocket incurs a high energetic penalty (strain energy), which will drastically reduce the overall binding affinity (
Kd
). Recognizing this steric limitation allows for more accurate in silico docking simulations and better prediction of off-target effects.
References
Product Class 13: Indole and Its Derivatives
Thieme Connect - Science of Synthesis
URL:[Link]
Synthesis of 2-Oxindoles from Substituted Indoles by Hypervalent-Iodine Oxidation
ResearchGate / European Journal of Organic Chemistry
URL:[Link]
Foundational
Mass Spectrometry Fragmentation Pattern of Methyl 2-Methyl-1H-Indole-1-Carboxylate: A Mechanistic and Methodological Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern drug discovery and synthetic organic chemistry, indole derivatives ser...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
In modern drug discovery and synthetic organic chemistry, indole derivatives serve as privileged scaffolds. The protection of the indole nitrogen is a common synthetic strategy, frequently utilizing carbamates or esters such as the methoxycarbonyl group. Understanding the exact mass spectrometric (MS) fragmentation behavior of these intermediates is critical for reaction monitoring, impurity profiling, and structural elucidation.
This whitepaper provides an in-depth mechanistic analysis of the Electron Ionization (EI-MS) fragmentation pattern of methyl 2-methyl-1H-indole-1-carboxylate (Exact Mass: 189.0789 Da). By exploring the thermodynamic and kinetic drivers of its gas-phase dissociation, we establish a predictive framework that can be extrapolated to broader classes of N-protected indoles.
Mechanistic Framework: Causality in Gas-Phase Dissociation
Under standard 70 eV Electron Ionization (EI), methyl 2-methyl-1H-indole-1-carboxylate undergoes highly predictable, thermodynamically driven fragmentation. The initial ionization event typically removes an electron from the electron-rich indole
π
-system or the nitrogen lone pair. The presence of the N-methoxycarbonyl group (-COOCH
3
) introduces specific labile bonds that dictate the primary fragmentation cascades.
Primary Cleavage Pathways
The fragmentation is governed by the relative bond dissociation energies (BDEs) within the molecule. The N-C(=O) bond is significantly weaker than the aromatic ring bonds, leading to the following dominant pathways:
Direct N-C Cleavage (Base Peak Formation): The most favored pathway is the loss of the entire carbomethoxy radical (•COOCH
3
, 59 Da). This yields the highly stable 2-methylindole radical cation at m/z 130 . The stability of this aromatic system drives the reaction forward, making it the base peak in the spectrum, a behavior consistent with the well-established fragmentation of other N-protected indoles 1[1].
α
-Cleavage: Cleavage of the ester C-O bond results in the expulsion of a methoxy radical (•OCH
3
, 31 Da), generating an acylium ion at m/z 158 .
Rearrangement and CO
2
Expulsion: A characteristic rearrangement for N-carboxylates involves the loss of neutral carbon dioxide (CO
2
, 44 Da). The ester methyl group migrates to the indole nitrogen, forming a 1,2-dimethylindole radical cation at m/z 145 .
Secondary Core Fragmentation
Once the N-protecting group is shed, the remaining indole core undergoes classical fragmentation. The m/z 130 ion loses a hydrogen radical to form a stable quinolinium-like cation at m/z 129 via ring expansion. Subsequent expulsion of neutral hydrogen cyanide (HCN, 27 Da) yields the m/z 102 ion, a hallmark of indole and quinoline gas-phase degradation 2[2]. Substituted indoles can exhibit complex stability profiles during ionization, necessitating careful interpretation of these secondary fragments 3[3].
Quantitative Data Summary
m/z
Ion Type
Formula
Expected Relative Abundance
Mechanistic Origin
189
[M]⁺•
C
11
H
11
NO
2
20 - 40%
Molecular ion; electron removed from
π
-system.
158
[M - OCH
3
]⁺
C
10
H
8
NO
10 - 20%
α
-cleavage at the ester group forming an acylium ion.
145
[M - CO
2
]⁺•
C
10
H
11
N
15 - 30%
Rearrangement expelling CO
2
; methyl migration to N.
130
[M - COOCH
3
]⁺
C
9
H
8
N
100% (Base Peak)
Cleavage of N-C bond leaving 2-methylindole cation.
129
[M - COOCH
3
H]⁺
C
9
H
7
N
40 - 60%
Ring expansion to a stable quinolinium-like cation.
102
[m/z 129 - HCN]⁺
C
8
H
6
10 - 25%
Expulsion of neutral HCN from the expanded ring.
Visualizing the Fragmentation Logic
Figure 1: Predictive EI-MS fragmentation pathway of methyl 2-methyl-1H-indole-1-carboxylate.
Self-Validating Experimental Protocol (GC-EI-MS)
To ensure high-fidelity data acquisition, the following protocol integrates continuous self-validation steps. A mass spectrum is only as reliable as the calibration of the instrument generating it.
Step 1: System Suitability and Tuning (Self-Validation Checkpoint 1)
Introduce Perfluorotributylamine (PFTBA) into the EI source.
Perform an autotune to calibrate the m/z axis and adjust lens voltages.
Validation Logic: Verify the relative abundances of PFTBA fragments. The m/z 219 ion should be >35% of the m/z 69 base peak, and m/z 502 should be >2%. If m/z 502 is missing or severely diminished, the source is contaminated or the repeller voltage is unoptimized. Do not proceed until tuning passes.
Step 2: Sample Preparation
Dissolve 1.0 mg of methyl 2-methyl-1H-indole-1-carboxylate in 1.0 mL of MS-grade methanol or ethyl acetate to create a 1 mg/mL stock.
Dilute the stock 1:100 in the same solvent to achieve a 10 µg/mL working solution.
Inject 1.0 µL of the pure solvent using a split ratio of 10:1.
Validation Logic: Analyze the chromatogram at the expected retention time. The absence of peaks at m/z 189 and m/z 130 confirms the system is free of carryover and background contamination.
Step 4: Analyte Injection and Acquisition
Inject 1.0 µL of the 10 µg/mL working solution.
GC Parameters: Use a standard non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Program the oven: 80°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
MS Parameters: Ionization energy at 70 eV, source temperature at 230°C, scan range m/z 50–300.
Extract the mass spectrum at the apex of the chromatographic peak.
Validation Logic: Examine the molecular ion cluster at m/z 189. Based on the natural abundance of
13
C, the[M+1] peak (m/z 190) must be approximately 12.5% the intensity of the m/z 189 peak (11 carbon atoms
×
~1.1%). A significant deviation indicates co-elution or an incorrect structural assignment.
Figure 2: Self-validating GC-MS experimental workflow ensuring data integrity.
Conclusion
The fragmentation of methyl 2-methyl-1H-indole-1-carboxylate under electron ionization is a textbook example of thermodynamically directed gas-phase chemistry. The overwhelming dominance of the m/z 130 base peak highlights the lability of the N-methoxycarbonyl linkage compared to the robust indole core. By employing self-validating analytical protocols, researchers can confidently utilize these fragmentation patterns for the structural confirmation of complex indole-based therapeutics and synthetic intermediates.
References
Source: benchchem.
Source: researchgate.
Structure–Activity Relationships and Evaluation of 2-(Heteroaryl-cycloalkyl)
Comprehensive Solubility Profiling of Methyl 2-Methyl-1H-Indole-1-Carboxylate: Theoretical Models and Empirical Workflows
Executive Summary Methyl 2-methyl-1H-indole-1-carboxylate (CAS: 143952-53-8) is a highly functionalized indole derivative utilized as a critical intermediate in complex alkaloid synthesis and pharmaceutical development[1...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 2-methyl-1H-indole-1-carboxylate (CAS: 143952-53-8) is a highly functionalized indole derivative utilized as a critical intermediate in complex alkaloid synthesis and pharmaceutical development[1][2]. Understanding its solubility profile across organic solvents is paramount for optimizing reaction conditions, crystallization, and downstream purification. This technical guide establishes a predictive thermodynamic model based on its structural moieties and provides a field-proven, self-validating empirical protocol for precise solubility determination.
Structural Causality and Predictive Solvation
The solubility of any solute is dictated by the thermodynamic balance between the disruption of its crystal lattice and the subsequent formation of favorable solute-solvent interactions. For methyl 2-methyl-1H-indole-1-carboxylate, specific structural modifications to the base indole core fundamentally alter its solvation thermodynamics:
Ablation of Hydrogen Bond Donor: Bare 1H-indole possesses a secondary amine (N-H) that acts as a strong hydrogen bond donor[3]. The N-1 protection via a methyl carboxylate group (-COOCH₃) completely removes this donor capacity.
Introduction of Hydrogen Bond Acceptors: The ester carbonyl (C=O) and ether (-O-) oxygens introduce potent hydrogen bond acceptor sites.
Lipophilic Augmentation: The 2-methyl group increases the molecular volume and lipophilicity (logP), driving favorable dispersive interactions with non-polar solvents.
Because of this structural profile, the compound exhibits high solubility in aprotic, moderately polar to non-polar solvents (e.g., dichloromethane, carbon tetrachloride, ethyl acetate)[4], while demonstrating limited solubility in highly polar protic solvents (e.g., water) due to the energetic penalty of cavity formation in a strongly hydrogen-bonded solvent network.
Table 1: Predicted Solubility Profile Across ICH Solvent Classes
Solvent Class
Representative Solvents
Predicted Solubility
Mechanistic Rationale
Non-Polar Aprotic
Hexane, Carbon Tetrachloride
Moderate to High
Strong dispersive interactions; empirically validated in halogenations (e.g., NBS in CCl₄)[4].
Polar Aprotic
DCM, EtOAc, THF, DMF
Very High
Optimal matching of dipole moments and H-bond acceptor interactions without donor competition.
Polar Protic
Methanol, Ethanol
Moderate
Solute acts as an H-bond acceptor to the solvent's H-bond donor, but lipophilic bulk limits total solvation.
Aqueous
Water, Aqueous Buffers
Practically Insoluble
High energetic cost of cavity formation; lack of solute H-bond donors to satisfy water's hydrogen-bonding network.
Thermodynamic Drivers of Solvation
To transition from predictive heuristics to quantitative modeling, we apply the Hansen Solubility Parameters (HSP). The total cohesive energy density is divided into dispersive (
δD
), polar (
δP
), and hydrogen-bonding (
δH
) components. The N-carboxylate ester elevates the
δP
and
δH
(acceptor only) relative to 2-methylindole, creating a specific "solubility sphere." Solvents whose HSP coordinates fall within this sphere will thermodynamically favor dissolution (
ΔGsolution<0
).
Figure 1: Thermodynamic pathway of solvation for indole derivatives.
Theoretical models must be grounded in empirical data. The following protocol details a self-validating High-Throughput Screening (HTS) methodology for determining the exact solubility of methyl 2-methyl-1H-indole-1-carboxylate.
Why this specific protocol? Simple gravimetric analysis is prone to errors from solvent entrapment and cannot detect chemical degradation. By coupling isothermal equilibration with HPLC-UV quantitation, we ensure both thermodynamic equilibrium and chemical integrity (e.g., verifying the ester hasn't hydrolyzed in protic solvents). Furthermore, analyzing the residual solid via X-ray Powder Diffraction (XRPD) guarantees that the solubility measured corresponds to the correct polymorph, establishing a truly self-validating system.
Step-by-Step Methodology:
Preparation: Dispense 50 mg of methyl 2-methyl-1H-indole-1-carboxylate (CAS: 143952-53-8)[1] into 2 mL glass HPLC vials.
Solvent Addition: Add 1 mL of the target organic solvent (e.g., EtOAc, DCM, EtOH) to each vial.
Isothermal Equilibration: Seal the vials and agitate at 500 RPM on an orbital shaker at a constant 25.0 ± 0.1 °C for 48 hours. Causality: 48 hours ensures the kinetic dissolution rate has plateaued, reaching true thermodynamic equilibrium.
Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes at 25 °C to pellet the undissolved solid.
Supernatant Extraction & Dilution: Carefully extract 100 µL of the clear supernatant and dilute it with the mobile phase (e.g., 50:50 Acetonitrile:Water) to fall within the linear dynamic range of the detector.
HPLC-UV Quantitation: Inject the samples into an HPLC system. Utilize UV detection at
λmax
215 nm and 272 nm. Causality: These wavelengths correspond to the primary and secondary
π→π∗
transitions of the indole chromophore, providing maximum sensitivity[3].
Solid-State Verification (Self-Validation): Recover the undissolved pellet, dry under vacuum, and analyze via XRPD to confirm no polymorphic transformation or solvate formation occurred during equilibration.
Table 2: UV Absorption Data for Indole Core (Ethanol Solution)
Wavelength (
λmax
nm)
Log
ϵ
Transition Type
215
4.20
Primary
π→π∗
272
3.79
Secondary
π→π∗
277
3.80
Secondary
π→π∗
287
3.69
Secondary
π→π∗
Quantitative spectral data derived from standard 1H-indole properties to guide HPLC-UV wavelength selection[3].
Figure 2: Self-validating experimental workflow for solubility determination.
Impact on Downstream Processing
Accurate solubility data directly informs process chemistry. For example, the high solubility of methyl 2-methyl-1H-indole-1-carboxylate in non-polar halogenated solvents is practically exploited in functionalization reactions. Literature demonstrates that bromination of this specific substrate using N-bromosuccinimide (NBS) is successfully conducted in carbon tetrachloride (
CCl4
) at room temperature[4]. The solubility profile ensures the indole remains fully solvated while the succinimide byproduct precipitates, enabling a simple filtration-based purification[4].
References
Title: Product Class 13: Indole and Its Derivatives
Source: Thieme Connect
URL
An In-depth Technical Guide to the Thermodynamic Stability of Methyl 2-Methyl-1H-indole-1-carboxylate
Abstract This technical guide provides a comprehensive analysis of the thermodynamic and chemical stability of methyl 2-methyl-1H-indole-1-carboxylate, a key heterocyclic scaffold of interest to researchers, scientists,...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic and chemical stability of methyl 2-methyl-1H-indole-1-carboxylate, a key heterocyclic scaffold of interest to researchers, scientists, and drug development professionals. The guide delves into the structural features influencing its stability, potential degradation pathways including hydrolysis, oxidation, and photodegradation, and provides detailed experimental and computational methodologies for its assessment. By integrating theoretical principles with practical, field-proven insights, this document serves as an essential resource for understanding and managing the stability of N-carboxylated indole derivatives in a drug development context.
Introduction: The Significance of the Indole Nucleus and its N-Carboxylated Derivatives
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point in the design of novel therapeutic agents.[2] The derivatization of the indole nitrogen, particularly with a methoxycarbonyl group to form a carbamate, is a common strategy in drug design to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Methyl 2-methyl-1H-indole-1-carboxylate represents a fundamental example of such a derivative, and a thorough understanding of its inherent stability is paramount for its successful application in drug development.
This guide will provide a detailed exploration of the factors governing the thermodynamic stability of methyl 2-methyl-1H-indole-1-carboxylate, offering both theoretical and practical insights for its handling, formulation, and analysis.
Structural Features and Inherent Thermodynamic Stability
The thermodynamic stability of a molecule is intrinsically linked to its structure. In methyl 2-methyl-1H-indole-1-carboxylate, several key features contribute to its overall energetic landscape.
2.1. The Indole Ring System: An Aromatic Heterocycle
The indole nucleus is an aromatic system, which confers significant thermodynamic stability. This stability arises from the delocalization of π-electrons across the bicyclic structure. The fusion of a benzene ring to a pyrrole ring results in a system with 10 π-electrons, adhering to Hückel's rule for aromaticity. This inherent stability of the core indole structure is a foundational aspect of the stability of its derivatives.
2.2. Electronic Effects of the N-Methoxycarbonyl Group
The introduction of the methoxycarbonyl (-COOCH₃) group at the N-1 position significantly influences the electronic properties of the indole ring. The carbamate group is an electron-withdrawing group, which reduces the electron density of the indole nitrogen and the overall π-system. This has several consequences for the molecule's stability:
Reduced Basicity: The electron-withdrawing nature of the N-carboxylate group decreases the basicity of the indole nitrogen, making it less susceptible to protonation compared to the parent indole.
Altered Reactivity towards Electrophiles: The reduced electron density of the indole ring, particularly at the C3 position, makes it less reactive towards electrophilic attack compared to N-unsubstituted indoles.
Potential for Resonance Stabilization: The lone pair of electrons on the indole nitrogen can be delocalized into the carbonyl group of the carbamate, creating a resonance structure that contributes to the overall stability of the N-C bond.
2.3. The C2-Methyl Group: A Stabilizing Influence
The presence of a methyl group at the C2 position of the indole ring also contributes to the overall stability of the molecule. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This can help to partially offset the electron-withdrawing effect of the N-carboxylate group, thereby stabilizing the indole ring. Furthermore, the methyl group can sterically hinder certain reactions at the C2 and C3 positions, potentially slowing down degradation processes.
Key Degradation Pathways
Despite its inherent stability, methyl 2-methyl-1H-indole-1-carboxylate is susceptible to degradation under certain conditions. Understanding these pathways is crucial for predicting the shelf-life of the compound and for developing stable formulations.
3.1. Hydrolysis of the N-Carbamate Linkage
The carbamate functional group is susceptible to hydrolysis, which involves the cleavage of the ester or amide bond.[3] The rate of hydrolysis is highly dependent on the pH of the medium.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the carbamate can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. However, for many carbamates, acid-catalyzed hydrolysis is not a dominant degradation pathway.[3]
Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the carbamate. This is often a more significant degradation pathway for carbamates.[4] The reaction typically follows a bimolecular acyl cleavage (B_Ac2) mechanism. N,N-disubstituted carbamates, such as the one in our target molecule, are generally more stable towards alkaline hydrolysis than N-monosubstituted carbamates.[4]
The hydrolysis of methyl 2-methyl-1H-indole-1-carboxylate would lead to the formation of 2-methylindole, methanol, and carbon dioxide.
Diagram: Hydrolytic Degradation of Methyl 2-Methyl-1H-indole-1-carboxylate
Caption: A possible oxidative degradation pathway.
3.3. Photodegradation
Many indole derivatives are sensitive to light and can undergo photodegradation. The indole ring can absorb UV radiation, leading to the formation of excited states that can then undergo various chemical reactions. Photodegradation can involve oxidation, dimerization, or other complex rearrangements. The specific photoproducts formed will depend on the wavelength of light, the presence of oxygen, and the solvent. Protecting indole-containing compounds from light is a critical aspect of ensuring their stability.
[5]
Experimental Assessment of Thermodynamic and Chemical Stability
A comprehensive assessment of the stability of methyl 2-methyl-1H-indole-1-carboxylate involves both the determination of its fundamental thermodynamic properties and the evaluation of its degradation under various stress conditions.
4.1. Determination of Thermodynamic Parameters
4.1.1. Enthalpy of Formation (ΔH°f)
The standard enthalpy of formation is a key measure of a molecule's thermodynamic stability. It can be determined experimentally using bomb calorimetry.
Experimental Protocol: Determination of Enthalpy of Combustion by Bomb Calorimetry
Sample Preparation: A precisely weighed pellet (approximately 1 g) of the purified methyl 2-methyl-1H-indole-1-carboxylate is prepared.
Bomb Assembly: The pellet is placed in the sample holder of a bomb calorimeter. A known length of fuse wire is connected to the electrodes, with the wire in contact with the sample. 1 mL of deionized water is added to the bottom of the bomb to saturate the atmosphere and ensure condensation of water formed during combustion.
Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with high-purity oxygen to a pressure of approximately 25-30 atm.
Calorimeter Setup: The bomb is placed in the calorimeter bucket, which is filled with a known volume of water. The calorimeter is assembled with the stirrer and thermometer.
Combustion and Temperature Measurement: The system is allowed to reach thermal equilibrium. The initial temperature is recorded for a set period. The sample is then ignited. The temperature is recorded at regular intervals until a stable final temperature is reached.
Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). The heat of combustion of the sample is then calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of formation of nitric acid (from residual nitrogen) and the heat of combustion of the fuse wire.
Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of CO₂(g) and H₂O(l).
[6]
4.1.2. Gibbs Free Energy of Formation (ΔG°f)
The Gibbs free energy of formation provides a measure of the spontaneity of a compound's formation from its constituent elements in their standard states. While not typically measured directly, it can be calculated from the enthalpy of formation and the standard entropy.
4.2. Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential in drug development to identify potential degradation products and to establish the stability-indicating nature of analytical methods. [7][8][9]These studies involve subjecting the compound to stress conditions that are more severe than those it would encounter during storage.
Experimental Protocol: Forced Degradation Study according to ICH Q1A(R2) Guidelines
Stock Solution Preparation: Prepare a stock solution of methyl 2-methyl-1H-indole-1-carboxylate in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
Stress Conditions:
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours).
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or slightly elevated temperature for a specified period.
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.
Thermal Degradation (Solution): Heat the stock solution at 60-80 °C for a specified period.
Thermal Degradation (Solid State): Expose the solid compound to dry heat at a temperature below its melting point for a specified period.
Photodegradation: Expose the stock solution and the solid compound to a light source that provides both UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic or basic samples. Dilute the samples to a suitable concentration for analysis.
Analytical Method: Analyze the samples using a validated stability-indicating HPLC method (see protocol below).
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify any degradation products. The target degradation is typically in the range of 5-20%.
[7]
4.3. Stability-Indicating HPLC Method
A stability-indicating HPLC method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate its degradation products.
[10][11]
Experimental Protocol: Development of a Stability-Indicating HPLC-UV Method
Column and Mobile Phase Selection:
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation of the parent compound and its more polar degradation products.
Method Optimization: Optimize the gradient profile, flow rate, and column temperature to achieve good resolution between the main peak and all degradation peaks.
Detection: Use a UV detector set at a wavelength where the parent compound and the degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation products generated during forced degradation studies.
Diagram: Workflow for Stability Assessment
Caption: Workflow for assessing thermodynamic and chemical stability.
Computational Assessment of Stability
In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic stability and reactivity of molecules. Density Functional Theory (DFT) is a widely used method for this purpose.
5.1. Calculation of Thermodynamic Properties
DFT calculations can be used to compute the enthalpy of formation and Gibbs free energy of methyl 2-methyl-1H-indole-1-carboxylate. This involves optimizing the molecular geometry and calculating the vibrational frequencies. The calculated energies can then be used in isodesmic or atomization reactions with well-characterized reference compounds to obtain accurate thermodynamic data.
5.2. Elucidation of Degradation Mechanisms
Computational methods can also be employed to investigate the mechanisms of degradation. For example, the reaction pathway for hydrolysis can be modeled to determine the activation energies for the acid- and base-catalyzed processes. Similarly, the susceptibility of different sites on the molecule to oxidative attack can be assessed by calculating bond dissociation energies and the energies of potential radical intermediates.
Summary of Stability Profile and Data
Table 1: Estimated Thermodynamic and Stability Data for Methyl 2-Methyl-1H-indole-1-carboxylate
Parameter
Estimated Value/Profile
Basis for Estimation
Standard Enthalpy of Formation (ΔH°f, gas)
More negative (more stable) than 2-methylindole
The N-carboxylate group is expected to have a stabilizing effect.
Gibbs Free Energy of Formation (ΔG°f, gas)
Negative, indicating thermodynamic stability
Inferred from the expected negative enthalpy and entropy of formation.
Hydrolytic Stability
Stable under neutral and mildly acidic conditions. Susceptible to hydrolysis under strong basic conditions.
Susceptible to oxidation, particularly at the C3 position, though likely less so than N-unsubstituted indoles.
The indole ring is inherently susceptible to oxidation. [12]
Photostability
Likely to be photolabile.
Indole derivatives are generally known to be sensitive to UV light. [5]
Conclusion and Recommendations
Methyl 2-methyl-1H-indole-1-carboxylate possesses a thermodynamically stable core structure due to the aromaticity of the indole ring. The N-methoxycarbonyl and C2-methyl substituents further modulate its electronic properties and reactivity. The primary degradation pathways of concern are base-catalyzed hydrolysis of the carbamate linkage, oxidation of the indole ring, and photodegradation.
For researchers and drug development professionals working with this compound, the following recommendations are crucial:
Storage: Store the compound in a cool, dry, and dark place, preferably under an inert atmosphere to minimize oxidative and photodegradation.
Formulation: Avoid strongly basic conditions in formulations to prevent hydrolysis of the carbamate group. The use of antioxidants and light-protective packaging should be considered.
Analytical Methods: Employ validated stability-indicating HPLC methods for all quantitative analyses to ensure that the parent compound is accurately measured in the presence of any potential degradation products.
Further Studies: For critical applications, it is highly recommended to perform comprehensive forced degradation studies and, if possible, experimental determination of the enthalpy of formation to obtain a precise understanding of the stability profile of this specific molecule.
By adhering to these guidelines, the inherent stability of methyl 2-methyl-1H-indole-1-carboxylate can be effectively managed, ensuring its quality and performance in research and development applications.
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Mori, S., et al. (2022). Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. Journal of the American Chemical Society, 144(12), 5348-5354. [Link]
Ellington, J. J. (1989). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA. [Link]
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Gu, J. D., & Berry, D. F. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and environmental microbiology, 58(8), 2667-2669. [Link]
Development of stability-indicating HPLC-UV method and oxidative degradation kinetic study of montelukast in chewable tablet for. (2015). Journal of Applied Pharmaceutical Science, 5(05), 023-029. [Link]
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D'Acunto, M., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(5), 1500. [Link]
Introduction to Bomb Calorimetry. Scimed. (n.d.). [Link]
Predicting the rates of hydrolysis reactions. YouTube. (2021, January 20). [Link]
Samanidou, V. F., et al. (2000). Kinetic study on the degradation of prazepam in acidic aqueous solutions by high-performance liquid chromatography and fourth-order derivative ultraviolet spectrophotometry. Journal of pharmaceutical and biomedical analysis, 23(4), 635-644. [Link]
Table 2 . Calculated rate constants of hydrolysis reaction at various... ResearchGate. (n.d.). [Link]
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Recent Progress Concerning the N-Arylation of Indoles. (2021). Molecules, 26(16), 4969. [Link]
Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence. (2019). Organic Letters, 21(16), 6449-6452. [Link]
Synthesis and Media-Dependent Photochromic Properties of Diarylindene Derivatives. (2016). ACS Omega, 1(5), 843-851. [Link]
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safety data sheet (sds) and toxicity profile of methyl 2-methyl-1H-indole-1-carboxylate
An in-depth technical analysis of Methyl 2-methyl-1H-indole-1-carboxylate requires moving beyond basic safety data to understand the mechanistic toxicology and metabolic liabilities inherent to its molecular structure. A...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis of Methyl 2-methyl-1H-indole-1-carboxylate requires moving beyond basic safety data to understand the mechanistic toxicology and metabolic liabilities inherent to its molecular structure. As a specialized N-protected indole derivative, its behavior in biological systems is dictated by the interplay between the labile N-carboxylate moiety and the reactive 2-methylindole core.
This whitepaper synthesizes the physicochemical properties, hazard classifications, and a self-validating experimental framework for profiling the toxicity of this compound in drug development workflows.
Chemical Identity & Hazard Profiling
In medicinal chemistry, the functionalization of the indole nitrogen via a methoxycarbonyl group is a classic strategy to modulate lipophilicity, improve membrane permeability, and serve as a synthetic protecting group[1]. However, this modification fundamentally alters the compound's toxicokinetic profile.
While specific in vivo toxicity data for the intact ester is limited, its hazard profile is reliably extrapolated from its primary pharmacophore, 2-methylindole, and related methyl chloroformate derivatives[2][3].
H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][3]
Required PPE
Nitrile gloves (EN 374), Type A/P2 respiratory filter, safety goggles.
Mechanistic Toxicology: The Metabolic Liability of N-Carboxylates
To understand the toxicity of Methyl 2-methyl-1H-indole-1-carboxylate, we must examine its metabolic fate. The N-carboxylate moiety is not biologically inert; it acts as a metabolic liability.
Upon entering hepatic circulation, ubiquitous Carboxylesterases (CES1/CES2) rapidly hydrolyze the ester bond, liberating methanol, carbon dioxide, and the free 2-methylindole core. 2-Methylindole is a known, albeit weak, agonist of the Aryl hydrocarbon Receptor (AhR)[4].
The Causality of Cytotoxicity:
AhR activation triggers the transcription of Cytochrome P450 enzymes (specifically CYP1A1 and CYP1A2). These enzymes subsequently oxidize the electron-rich indole ring into reactive electrophilic species, such as epoxide or quinone imine intermediates. Under normal physiological conditions, these electrophiles are neutralized via Glutathione (GSH) conjugation. However, if the dose is high enough to deplete the cellular GSH pool, these reactive metabolites covalently bind to cellular macromolecules, inducing oxidative stress and subsequent hepatotoxicity[4].
Fig 1: Proposed hepatic metabolism and toxicity pathway of methyl 2-methyl-1H-indole-1-carboxylate.
To rigorously evaluate the metabolic bioactivation described above, a standard HepG2 viability assay is insufficient. HepG2 cells, while derived from hepatocellular carcinoma, notoriously lack basal CYP450 expression[4].
Therefore, we must employ a self-validating comparative model using both HepG2 and HepaRG cells. HepaRG cells are hepatic progenitors that differentiate to express physiologically relevant levels of CYP450s and functional AhR pathways[4]. By running the compound in parallel across both lines, the system self-validates: a significant leftward shift in the IC50 curve (higher toxicity) in HepaRG compared to HepG2 definitively isolates CYP-mediated bioactivation as the mechanism of toxicity, separating it from the intrinsic cytotoxicity of the parent N-carboxylate.
Table 2: Comparative In Vitro Screening Matrix
Cell Line
Phenotype
CYP450 Expression
Expected Readout (IC50)
Purpose in Validation
HepG2
Hepatocellular Carcinoma
Low / Negligible
Higher (Less Toxic)
Establishes baseline intrinsic toxicity of the parent compound.
HepaRG
Differentiated Hepatocyte
High / Physiological
Lower (More Toxic)
Detects CES/CYP-mediated bioactivation of the indole core.
Step-by-Step Methodology
1. Reagent & Compound Preparation
Dissolve Methyl 2-methyl-1H-indole-1-carboxylate in anhydrous DMSO to create a 10 mM master stock.
Perform serial dilutions in culture media to achieve final assay concentrations of 0.1, 1.0, 10, 50, and 100 µM.
Critical Control: Ensure final DMSO concentration remains strictly ≤ 0.5% (v/v) across all wells to prevent solvent-induced baseline toxicity.
2. Cell Culture & Seeding
Maintain HepG2 cells in EMEM supplemented with 10% FBS[4].
Maintain HepaRG cells in William's E medium supplemented with GlutaMAX and specific HepaRG differentiation additives[4].
Seed both cell lines into opaque-walled 96-well plates at a density of 10,000 cells/well. Incubate at 37°C, 5% CO2 for 24 hours to allow for cellular attachment.
3. Dosing & Incubation
Aspirate seeding media and replace with the compound-dosed media.
Include a vehicle control (0.5% DMSO) as a negative baseline, and a positive control (e.g., Chlorpromazine) to validate assay sensitivity.
Incubate plates for 48 hours.
4. Viability Quantification (ATP Luminescence)
Expert Insight: Do not use MTT/MTS reduction assays. Indole derivatives and their quinone metabolites can undergo redox cycling, artificially reducing tetrazolium salts and skewing viability data. Use an orthogonal ATP-based assay (e.g., CellTiter-Glo®).
Equilibrate the plate and luminescent reagent to room temperature for 30 minutes.
Add a volume of reagent equal to the volume of cell culture medium present in each well.
Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.
Record luminescence using a multi-mode microplate reader.
5. Data Synthesis & Validation
Normalize luminescence data to the vehicle control (set to 100% viability).
Plot dose-response curves using non-linear regression to calculate the IC50.
Validation Check: Compare the IC50 of HepG2 vs. HepaRG.
Fig 2: Self-validating high-throughput in vitro hepatotoxicity and metabolic screening workflow.
Author: BenchChem Technical Support Team. Date: April 2026
Target Molecule: Methyl 2-methyl-1H-indole-1-carboxylate (CAS: 143952-53-8)[1]
Application: Building block for medicinal chemistry, precursor for C3-functionalization (e.g., selective bromination)[2], and N-protected indole scaffold.
Methodology: Base-mediated N-methoxycarbonylation via indolide anion intermediate.
Introduction & Mechanistic Rationale
The synthesis of N-acylated indoles requires careful navigation of the indole ring's ambident nucleophilicity. While the nitrogen atom is the most electronegative, the highest occupied molecular orbital (HOMO) coefficient typically resides at the C3 position, often leading to unwanted C-acylation or C-alkylation under neutral or weakly basic conditions[3].
To achieve exclusive N-methoxycarbonylation and synthesize methyl 2-methyl-1H-indole-1-carboxylate , the protocol relies on the quantitative deprotonation of 2-methylindole (pKa ~16.5 in DMSO) using a strong, non-nucleophilic base such as Sodium Hydride (NaH). This generates a "naked" indolide anion. According to Hard-Soft Acid-Base (HSAB) theory, the indolide nitrogen acts as a "hard" nucleophile. When reacted with methyl chloroformate—a reagent featuring a "hard" electrophilic carbonyl center—the reaction proceeds with strict chemoselectivity at the nitrogen atom, bypassing the C3 position.
Mechanistic pathway of N-methoxycarbonylation via the indolide anion intermediate.
Materials and Quantitative Data
The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.
Reagent / Solvent
MW ( g/mol )
Equivalents
Amount (mmol)
Mass / Volume
2-Methylindole
131.18
1.0
10.0
1.31 g
Sodium Hydride (60% in mineral oil)
24.00
1.2
12.0
480 mg
Methyl chloroformate (d = 1.22 g/mL)
94.50
1.5
15.0
1.16 mL
Anhydrous THF
-
-
-
50 mL
Saturated NH₄Cl (aq)
-
-
-
20 mL
Safety & Handling:
Sodium Hydride (NaH): Pyrophoric and reacts violently with water to release flammable hydrogen gas. Handle under an inert atmosphere.
Methyl Chloroformate: Highly toxic, corrosive, and a potent lachrymator. All manipulations involving this reagent MUST be performed inside a certified chemical fume hood.
Experimental Workflow
Step-by-step experimental workflow for the synthesis and purification.
Step-by-Step Protocol
Phase 1: Preparation of the Indolide Anion
Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet. Allow it to cool under a continuous stream of argon.
NaH Washing (Optional but Recommended): Add NaH (60% dispersion, 480 mg) to the flask. To remove the mineral oil, add 5 mL of anhydrous hexane, swirl gently, let the solid settle, and carefully syringe out the supernatant. Repeat twice. Dry the NaH under vacuum for 5 minutes, then backfill with argon.
Solvent Addition: Suspend the washed NaH in 25 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.
Deprotonation: Dissolve 2-methylindole (1.31 g, 10.0 mmol) in 25 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes via syringe.
Causality: Dropwise addition at 0 °C controls the exothermic acid-base reaction and safely manages the evolution of hydrogen gas. Stir the mixture at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear/yellowish, indicating complete formation of the indolide anion.
Phase 2: Electrophilic Quench (N-Acylation)
5. Acylation: While maintaining the reaction at 0 °C, add methyl chloroformate (1.16 mL, 15.0 mmol) dropwise over 10 minutes.
Causality: Methyl chloroformate is a highly reactive electrophile. Low-temperature addition prevents localized overheating, which could lead to polymerization or ring-opening side reactions.
Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours under argon.
Phase 3: Reaction Work-up
7. Quenching: Cool the flask back to 0 °C. Carefully add 20 mL of saturated aqueous NH₄Cl dropwise to quench any unreacted NaH and neutralize the mixture.
8. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 30 mL).
9. Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Phase 4: Purification
10. Chromatography: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexane/EtOAc (typically 95:5 to 90:10). The product elutes as a pale yellow to white solid.
Self-Validation & Analytical Characterization
To ensure the protocol's success and the integrity of the synthesized methyl 2-methyl-1H-indole-1-carboxylate, utilize the following self-validating checks:
Thin-Layer Chromatography (TLC):
Observation: The starting material (2-methylindole) possesses a free N-H bond, making it a strong hydrogen-bond donor. Upon N-methoxycarbonylation, this hydrogen bonding capability is lost.
Result: The product will be significantly less polar. In a 10% EtOAc/Hexane system, the product will have a higher retention factor (
Rf≈0.6
) compared to the starting material (
Rf≈0.3
).
¹H NMR Spectroscopy (CDCl₃):
Disappearance: The broad singlet corresponding to the indole N-H proton (~8.0 ppm) will be completely absent.
Appearance: A sharp, diagnostic 3H singlet will appear at approximately 3.95 ppm , corresponding to the newly installed methyl ester group (-COOCH₃ ).
C3-Proton: The C3-H proton will remain intact, appearing as a fine singlet or doublet at ~6.3 ppm, confirming that C3-acylation did not occur.
Once validated, this highly pure intermediate can be directly subjected to downstream functionalizations, such as C3-bromination using N-Bromosuccinimide (NBS) in CCl₄[2].
References
Product Class 13: Indole and Its Derivatives
Source: Thieme Connect
URL
Product Name Index (Methyl 2-methyl-1H-indole-1-carboxylate CAS: 143952-53-8)
Source: ACS Publications (Organic Process Research & Development)
Application Note & Protocol: Synthesis of Methyl 2-methyl-1H-indole-1-carboxylate via N-Acylation of 2-Methylindole
Abstract N-acylated indoles are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials.[1] The functionalization of the indole nitrogen provides a powerful handle for modul...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
N-acylated indoles are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials.[1] The functionalization of the indole nitrogen provides a powerful handle for modulating biological activity and tuning molecular properties. This document provides a comprehensive guide for the chemoselective N-acylation of 2-methylindole using methyl chloroformate. We will delve into the underlying reaction mechanism, present a detailed, field-tested laboratory protocol, and discuss critical safety considerations, purification techniques, and characterization methods. This guide is intended for researchers, chemists, and drug development professionals engaged in synthetic and medicinal chemistry.
Scientific Principle and Reaction Mechanism
The synthesis of methyl 2-methyl-1H-indole-1-carboxylate is achieved through a nucleophilic acyl substitution reaction. The regioselectivity of indole acylation—whether it occurs at the N1 or C3 position—is highly dependent on the reaction conditions.[1][2][3] While Friedel-Crafts conditions typically favor C3 acylation, the use of a strong, non-nucleophilic base promotes selective N-acylation.[2][3]
The mechanism proceeds in two primary steps:
Deprotonation: The N-H proton of the indole ring is the most acidic proton in the 2-methylindole molecule. A strong base, such as sodium hydride (NaH), is used to abstract this proton, generating a highly nucleophilic indolide anion.[1][4] This step is crucial as it significantly enhances the nucleophilicity of the nitrogen atom.
Nucleophilic Attack: The resulting indolide anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. This addition-elimination sequence results in the displacement of the chloride leaving group and the formation of the desired N-carbamate product.
This base-mediated pathway ensures high chemoselectivity for the N1 position, as the deprotonated nitrogen is a much stronger nucleophile than the electron-rich C3 position under these conditions.
Application Notes: Methyl 2-Methyl-1H-indole-1-carboxylate in Modern Organic Synthesis
This guide provides an in-depth exploration of methyl 2-methyl-1H-indole-1-carboxylate, a versatile reagent in contemporary organic synthesis. The indole nucleus is a cornerstone of numerous natural products and pharmace...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth exploration of methyl 2-methyl-1H-indole-1-carboxylate, a versatile reagent in contemporary organic synthesis. The indole nucleus is a cornerstone of numerous natural products and pharmaceutical agents, making its selective functionalization a critical endeavor for researchers in medicinal chemistry and materials science.[1][2][3] The introduction of a methoxycarbonyl group at the N1 position of the 2-methylindole core fundamentally alters its reactivity, transforming the nitrogen from a reactive site into a powerful tool for directing subsequent chemical modifications. This document elucidates the dual role of the N-methoxycarbonyl group as both a robust protecting group and a regiocontrolling element for advanced C–H functionalization reactions, providing detailed protocols and mechanistic insights for its application.
Synthesis and Physicochemical Properties
The preparation of methyl 2-methyl-1H-indole-1-carboxylate is a straightforward N-acylation of 2-methylindole. This initial step is crucial as it protects the nucleophilic N-H proton, preventing unwanted side reactions in subsequent steps, and installs the directing group necessary for regioselective C-H activation.
Protocol 1: Synthesis of Methyl 2-Methyl-1H-indole-1-carboxylate
This protocol details the N-methoxycarbonylation of 2-methylindole using methyl chloroformate and a suitable base. The choice of a strong, non-nucleophilic base like sodium hydride ensures complete deprotonation of the indole nitrogen, facilitating a clean and efficient acylation.
Materials:
2-Methylindole
Sodium hydride (NaH), 60% dispersion in mineral oil
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 2-methylindole (1.0 eq.).
Dissolve the indole in anhydrous THF.
Cool the solution to 0 °C using an ice bath.
Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
Allow the mixture to stir at 0 °C for 30 minutes, during which time the sodium salt of the indole will form.
Slowly add methyl chloroformate (1.1 eq.) dropwise via syringe, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography on silica gel to yield the title compound as a pure solid.
Caption: Synthetic workflow for the preparation of the title reagent.
The N-Methoxycarbonyl Group as a Directing Element
The intrinsic reactivity of the indole ring favors electrophilic substitution at the C3 position. However, the introduction of a coordinating group on the nitrogen atom enables transition metal-catalyzed C-H functionalization at otherwise inaccessible positions. The carbonyl oxygen of the N-methoxycarbonyl group acts as a Lewis basic site, directing an organometallic catalyst to the vicinity of the C7-H bond. This leads to the formation of a stable, five-membered pallada- or rhodacycle intermediate, which is the cornerstone of C7-selective functionalization.[4][5] The C2 position is sterically blocked by the methyl group, further enhancing selectivity for other positions.
Caption: Mechanism of C7-H activation directed by the N-COOMe group.
Application in Palladium-Catalyzed C-H Arylation
Direct C-H arylation is a powerful tool for constructing biaryl linkages, which are prevalent in pharmaceuticals and organic materials. Using methyl 2-methyl-1H-indole-1-carboxylate, palladium catalysts can selectively forge a C-C bond at the C7 position, bypassing the need for pre-functionalized starting materials like halogenated or boronylated indoles.
Protocol 2: Palladium-Catalyzed C7-Arylation of Methyl 2-Methyl-1H-indole-1-carboxylate
This protocol describes a typical procedure for the direct arylation at the C7 position using an aryl halide as the coupling partner. The reaction relies on a Pd(II) catalyst and often requires an oxidant to regenerate the active catalytic species.
Materials:
Methyl 2-methyl-1H-indole-1-carboxylate (1.0 eq.)
Aryl Bromide or Iodide (1.5 eq.)
Palladium(II) acetate [Pd(OAc)₂] (5-10 mol%)
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.)
Pivalic acid (PivOH) (30 mol%) - as an additive
Anhydrous solvent such as DMF, Toluene, or Dioxane
Procedure:
In a sealable reaction tube, combine methyl 2-methyl-1H-indole-1-carboxylate, the aryl halide, Pd(OAc)₂, K₂CO₃, and pivalic acid.
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
Add the anhydrous solvent via syringe.
Seal the tube and place it in a preheated oil bath at 100-120 °C.
Stir the reaction for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.
After completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify the residue by flash column chromatography to obtain the C7-arylated indole product.
Data Summary: Scope of C7-Arylation
Entry
Aryl Halide (Ar-X)
Catalyst Loading (mol%)
Yield (%)
1
4-Bromotoluene
5
85
2
1-Bromo-4-methoxybenzene
5
91
3
1-Bromo-4-(trifluoromethyl)benzene
10
75
4
2-Bromopyridine
10
68
Yields are representative and can vary based on specific reaction conditions.
Application in Rhodium-Catalyzed C-H Functionalization
Rhodium catalysts offer complementary reactivity to palladium, enabling a different range of C-H functionalization reactions.[6] For N-protected indoles, Rh(III) catalysts are particularly effective for coupling with unsaturated partners like alkenes and alkynes at the C7 position.
Protocol 3: Rhodium-Catalyzed C7-Alkenylation with an Activated Alkene
This protocol outlines the olefination of the C7 position using a [Cp*RhCl₂]₂ catalyst, a common and robust choice for such transformations.[5]
To a Schlenk tube, add methyl 2-methyl-1H-indole-1-carboxylate, [Cp*RhCl₂]₂, and AgSbF₆.
Evacuate and backfill the tube with argon.
Add anhydrous DCE, followed by the activated alkene and acetic acid via syringe.
Seal the tube and heat the mixture at 80-100 °C for 12-18 hours.
Upon cooling, dilute the reaction mixture with dichloromethane (DCM).
Filter the solution through a plug of silica gel, washing with additional DCM.
Concentrate the filtrate under reduced pressure.
The resulting crude product is purified by column chromatography to yield the C7-alkenylated product.
Deprotection of the N-Methoxycarbonyl Group
A key advantage of the N-methoxycarbonyl group is its facile removal under basic conditions to regenerate the free N-H indole, which is often the desired final product or a necessary intermediate for further N-functionalization.
Protocol 4: Saponification of the N-Carbamate
This procedure uses standard basic hydrolysis to cleave the carbamate ester.
Materials:
N-COOMe protected indole
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
Methanol (MeOH) or Tetrahydrofuran (THF)
Water
1M Hydrochloric acid (HCl)
Procedure:
Dissolve the N-protected indole (1.0 eq.) in a mixture of MeOH and water (e.g., 4:1 v/v).
Add an excess of NaOH (3.0-5.0 eq.).
Heat the mixture to reflux (or stir at 50-60 °C) for 2-6 hours until TLC analysis indicates complete consumption of the starting material.
Cool the reaction mixture to room temperature and remove the organic solvent (MeOH) under reduced pressure.
Dilute the remaining aqueous solution with water and neutralize carefully with 1M HCl to pH ~7.
The deprotected indole product may precipitate out of solution and can be collected by filtration. Alternatively, extract the product with ethyl acetate.
Wash the organic extracts with brine, dry over Na₂SO₄, and concentrate to afford the N-H indole.
References
Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 53, 72. Available from: [Link]
Söderberg, B. C., Shriver, J. A., & Wallace, J. M. (2002). PALLADIUM-CATALYZED REDUCTIVE N-HETEROANNULATION OF 2-NITROSTYRENES: METHYL INDOLE-4-CARBOXYLATE. Organic Syntheses, 79, 156. Available from: [Link]
Reddy, K. V., & Kumar, K. A. (2010). Synthesis and biological evaluation of some N-substituted indoles. Arkivoc, 2010(11), 216-225. Available from: [Link]
Sharif, M., Pews-Davtyan, A., Lukas, J., & Beller, M. (2014). Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles. Tetrahedron, 70(36), 6143-6151. Available from: [Link]
D'Agostino, M., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Symmetry, 14(3), 435. Available from: [Link]
Allen, C. F. H., & VanAllan, J. (1942). 2-METHYLINDOLE. Organic Syntheses, 22, 94. Available from: [Link]
Zhang, Y., et al. (2014). Palladium-Catalyzed Regioselective 2-Carbethoxyethylation of 1H–Indoles By C-H Activation: One-Step Synthesis of Ethyl 2-(1H-Indol-2-Yl) Acetates. PLoS ONE, 9(4), e95725. Available from: [Link]
Fox, J. M., & Davies, H. M. L. (2009). Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles. Journal of the American Chemical Society, 131(49), 17930–17931. Available from: [Link]
Seiple, I. B., et al. (2016). Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C–H Bonds. Organic Letters, 18(15), 3934–3937. Available from: [Link]
ChemicalCell. 2-(Ethoxycarbonyl)-n-Methylindole CAS NO 18450-24-3. ChemicalCell. Available from: [Link]
Lane, B. S., & Sames, D. (2005). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society, 127(22), 8054–8055. Available from: [Link]
Wang, C., et al. (2020). Synthesis of 1H-Indole-2,3-dicarboxylates via Rhodium-Catalyzed C–H Annulation of Arylhydrazines with Maleates. The Journal of Organic Chemistry, 85(18), 11843–11852. Available from: [Link]
D’Agostino, M., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. University of Naples Federico II Institutional Repository. Available from: [Link]
Wang, D., et al. (2019). Rhodium-Catalyzed Selective C–H Trideuteromethylation of Indole at C7 Position Using Acetic-d6 Anhydride. Organic Letters, 21(11), 4293–4297. Available from: [Link]
Iglesias, M. J., & Pérez, F. (2019). Advances in Palladium-Catalyzed Carboxylation Reactions. Molecules, 24(21), 3871. Available from: [Link]
White, K. L., & Engle, K. M. (2025). Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. Nature Communications, 16(1), 1-10. Available from: [Link]
Wang, X., et al. (2021). Stereoselective rhodium-catalyzed 2-C–H 1,3-dienylation of indoles. Chemical Communications, 57(64), 7935-7938. Available from: [Link]
Al-Warhi, T., et al. (2020). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 25(18), 4205. Available from: [Link]
Kumar, S., et al. (2013). Synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. International Journal of Advanced Biotechnology and Research, 4(2), 163-171. Available from: [Link]
Taylor, R. E. K. (2014). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Molecules, 19(9), 14746-14780. Available from: [Link]
Wang, C., et al. (2020). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. Molecules, 25(21), 5080. Available from: [Link]
Lee, J., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(10), 1058–1062. Available from: [Link]
Downstream Functionalization of Methyl 2-Methyl-1H-indole-1-carboxylate: Application Notes & Protocols
Executive Summary & Mechanistic Rationale In medicinal chemistry and complex alkaloid synthesis, the indole core is a privileged scaffold. However, the inherent electron-rich nature of the unprotected indole nitrogen oft...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
In medicinal chemistry and complex alkaloid synthesis, the indole core is a privileged scaffold. However, the inherent electron-rich nature of the unprotected indole nitrogen often leads to unwanted side reactions, such as N-alkylation, N-oxidation, or uncontrolled poly-halogenation. To circumvent this, the installation of an N-methoxycarbonyl group—yielding methyl 2-methyl-1H-indole-1-carboxylate —serves as a crucial strategic choice[1].
The methoxycarbonyl group acts as an electron-withdrawing carbamate. It sufficiently dampens the nucleophilicity of the indole nitrogen while preserving the enamine-like reactivity of the C2–C3 double bond. This allows for highly regioselective downstream functionalization.
The Sequential Functionalization Challenge:
A common goal in drug development is the functionalization of the C2-methyl group (e.g., to a bromomethyl reactive handle) for subsequent cross-coupling or heterocyclization. However, attempting direct radical bromination of the C2-methyl group on the starting material inevitably yields intractable mixtures of C3-bromo, C2-bromomethyl, and bis-bromo derivatives[2].
The Causality of the Solution:
To achieve high purity and yield, a sequential approach is mandatory[2].
Electrophilic Saturation: The C3 position possesses the highest HOMO coefficient on the indole ring. By first reacting the molecule with N-bromosuccinimide (NBS) at room temperature, the C3 position is selectively saturated via electrophilic aromatic substitution.
Radical Activation: Once C3 is blocked, the molecule can be subjected to Wohl-Ziegler radical conditions (NBS + thermal initiator). The succinimidyl radical selectively abstracts a hydrogen atom from the C2-methyl group due to the low bond dissociation energy of the benzylic/allylic C-H bond, yielding a versatile bis-electrophile.
Fig 1. Sequential functionalization workflow of methyl 2-methyl-1H-indole-1-carboxylate.
Experimental Protocols
The following protocols are designed as self-validating systems. Visual cues (such as precipitate formation) and specific analytical checkpoints are integrated to ensure experimental integrity.
Objective: Synthesis of Methyl 3-bromo-2-methyl-1H-indole-1-carboxylate[2].
Mechanistic Note: At room temperature in a non-polar solvent, NBS undergoes heterolytic cleavage, acting as a source of electrophilic bromonium (
Br+
). The lack of heat or light prevents homolytic cleavage, protecting the C2-methyl group from radical attack.
N-Bromosuccinimide (NBS, 1.05 equiv) - Must be freshly recrystallized from water to remove trace
Br2
and succinimide.
Anhydrous Carbon Tetrachloride (
CCl4
) or Dichloromethane (DCM) (0.1 M)
Step-by-Step Methodology:
Dissolution: Dissolve methyl 2-methyl-1H-indole-1-carboxylate in anhydrous
CCl4
in a round-bottom flask equipped with a magnetic stir bar. Shield the flask from ambient light using aluminum foil to suppress background radical generation.
Addition: Add powdered NBS (1.05 equiv) in a single portion at 25 °C.
Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 12 hours. As the reaction proceeds, the dense NBS powder will be consumed, and succinimide (a less dense byproduct) will precipitate and float to the surface of the
CCl4
[3].
Completion Check: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (
Rf≈0.5
) should be entirely consumed, replaced by a single, slightly less polar spot.
Workup: Filter the suspension through a sintered glass funnel to remove the succinimide byproduct. Pass the filtrate through a short plug of silica gel to remove polar impurities, eluting with additional
CCl4
or DCM.
Isolation: Concentrate the filtrate under reduced pressure to afford the product as a crystalline solid.
Objective: Synthesis of Methyl 3-bromo-2-(bromomethyl)-1H-indole-1-carboxylate.
Mechanistic Note: With C3 blocked, thermal activation of Azobisisobutyronitrile (AIBN) generates isobutyronitrile radicals, which abstract a bromine atom from NBS. The resulting succinimidyl radical abstracts a hydrogen from the C2-methyl group, forming a resonance-stabilized benzylic/allylic radical that subsequently reacts with
Br2
or NBS to yield the bromomethyl derivative[2].
Setup: Suspend the C3-brominated indole from Protocol A, NBS, and AIBN in anhydrous
CCl4
in a flask equipped with a reflux condenser.
Initiation: Heat the mixture to reflux (approx. 77 °C). The application of heat decomposes AIBN, initiating the radical chain reaction.
Propagation: Maintain reflux for 4–6 hours. Similar to Protocol A, the reaction progress is visually indicated by the accumulation of succinimide at the solvent surface.
Workup: Cool the reaction to 0 °C in an ice bath to maximize succinimide precipitation. Filter the mixture and concentrate the filtrate in vacuo.
Purification: Purify via flash column chromatography (Hexane/EtOAc 95:5) to isolate the bis-electrophile.
Protocol C: Base-Mediated N-Deprotection
Objective: Removal of the methoxycarbonyl directing group to yield the free N-H indole.
Mechanistic Note: The carbamate is susceptible to nucleophilic attack by hydroxide ions. Saponification yields an unstable carbamic acid intermediate, which rapidly decarboxylates (
CO2
loss) to liberate the free indole amine.
Step-by-Step Methodology:
Dissolve the functionalized indole in a 4:1 mixture of Ethanol and Water.
Add solid NaOH (3.0 equiv) and stir at room temperature for 2–4 hours.
Self-Validation: The reaction mixture will often change color (slight yellowing) as the free indole is liberated. TLC will show a highly polar shift due to the loss of the lipophilic ester group.
Quench with saturated aqueous
NH4Cl
, extract with Ethyl Acetate, dry over
Na2SO4
, and concentrate.
Quantitative Data & Analytical Checkpoints
To ensure the success of the sequential functionalization,
1H
NMR serves as the primary analytical tool. The table below summarizes the expected yields and critical NMR markers for each stage of the workflow.
Compound
Reagents & Conditions
Yield
Key
1H
NMR Marker (
CDCl3
)
Methyl 3-bromo-2-methyl-1H-indole-1-carboxylate
NBS (1.05 eq),
CCl4
, 25 °C, 12h
92%
Disappearance of C3-H (~6.3 ppm); C2-
CH3
singlet remains at 2.65 ppm; N-
COOCH3
at 4.09 ppm[2].
Downfield shift of C2-
CH3
to a C2-
CH2Br
singlet at ~4.9 ppm.
3-Bromo-2-methyl-1H-indole
NaOH, EtOH/
H2O
, 25 °C, 4h
>85%
Complete disappearance of the N-
COOCH3
singlet at 4.09 ppm; appearance of broad N-H singlet >8.0 ppm.
Advanced Applications in Drug Discovery
The generation of the 3-bromo-2-(bromomethyl) intermediate is not merely an academic exercise; it is a critical gateway to complex heterocyclic scaffolds.
1. Palladium-Catalyzed Carbonylation: The bis-electrophile can undergo simultaneous Stille carbonylation at both the C3-bromo and C2-bromomethyl positions using Pd(0) catalysts to generate bidentate indolylmethyl acetates, which are precursors for carbazole alkaloids.
2. Heterocyclization to Marine Alkaloids: The 2-bromomethyl moiety is highly susceptible to nucleophilic displacement. By reacting this intermediate with Tosylmethyl Isocyanide (TosMIC) under phase-transfer conditions, researchers can achieve a rapid [3+2] cycloaddition followed by elimination. This constructs the pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine system—the core structural motif of the potent marine alkaloid Variolin B [2].
Fig 2. Heterocyclization of the bis-electrophilic indole intermediate using TosMIC.
References
Product Class 13: Indole and Its Derivatives. Thieme Connect. Available at:[Link]
A facile preparation of methyl indolylacetates via Stille carbonylation of N-protected bromomethylindoles. NISCAIR Online Periodicals Repository. Available at:[Link]
Reaction of Bromomethylazoles and Tosylmethyl Isocyanide. A Novel Heterocyclization Method for the Synthesis of the Core of Marine Alkaloids Variolins and Related Azolopyrimidines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Application Note: Transition Metal-Catalyzed Functionalization of Methyl 2-Methyl-1H-indole-1-carboxylate
Executive Summary Indole scaffolds are privileged structures in drug development and natural product synthesis. However, precise site-selective functionalization of the indole core remains a persistent challenge due to t...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Indole scaffolds are privileged structures in drug development and natural product synthesis. However, precise site-selective functionalization of the indole core remains a persistent challenge due to the inherent nucleophilicity of the C3 position and competing reactivity at C2. Methyl 2-methyl-1H-indole-1-carboxylate (CAS 143952-53-8) is a strategically designed building block that circumvents these issues. By utilizing a C2-methyl blockade and an N-methoxycarbonyl directing group, chemists can dictate transition metal-catalyzed pathways to achieve exclusive functionalization at either the C3 or C7 positions. This guide details the mechanistic rationale, quantitative reaction profiles, and self-validating protocols for utilizing this substrate in advanced catalytic workflows.
Substrate Profiling & Mechanistic Rationale
The utility of methyl 2-methyl-1H-indole-1-carboxylate is governed by two critical structural modifications:
The N-Methoxycarbonyl Directing Group (-COOMe):
Unprotected free N-H indoles frequently poison transition metal catalysts or undergo undesired N-alkylation/arylation. The methoxycarbonyl group masks this reactivity while simultaneously withdrawing electron density, which stabilizes the indole ring against oxidative degradation. More importantly, the carbonyl oxygen acts as a weak Lewis basic directing group. It coordinates to electrophilic metal centers (such as Rh(III) or Ru(II)), bringing the catalyst into precise proximity with the C7-H bond to enable regioselective Concerted Metalation-Deprotonation (CMD) [1][1].
The C2-Methyl Blockade:
In standard indoles, palladium-catalyzed C-H activation often yields inseparable mixtures of C2 and C3 functionalized products. The steric and electronic blockade provided by the C2-methyl group strictly prevents C2-metalation. This forces electrophilic palladation or halogenation to occur exclusively at the highly nucleophilic C3 position, or redirects the catalytic cycle entirely to the C7 position when a directing group is engaged [2][2].
Key Applications in Catalysis
Application A: Direct C3-Electrophilic Functionalization
Because the C2 position is blocked, the C3 position becomes the primary site for direct electrophilic attack. Bromination of methyl 2-methyl-1H-indole-1-carboxylate with N-bromosuccinimide (NBS) proceeds rapidly at room temperature to yield the C3-bromo derivative [3][3]. This intermediate is a highly competent electrophile for subsequent Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling the rapid assembly of 3-aryl or 3-amino indole libraries.
When C3 is not the target, the N-methoxycarbonyl group can be exploited to direct C-H activation to the C7 position. Using a cationic Rh(III) catalyst, the N-carbonyl oxygen coordinates to the metal, forming a rigid 6-membered rhodacycle intermediate at C7. Subsequent migratory insertion of an olefin (e.g., methyl acrylate) and
β
-hydride elimination yields the C7-olefinated indole [4][4].
Mechanism of Rh(III)-catalyzed C7-H olefination via a 6-membered rhodacycle intermediate.
Quantitative Data Summary
The table below summarizes the divergent reactivity profiles of methyl 2-methyl-1H-indole-1-carboxylate under various catalytic and electrophilic conditions [5][5].
Reaction Type
Target Position
Key Reagents / Catalyst
Reactive Intermediate
Typical Yield
Regioselectivity
Electrophilic Bromination
C3
NBS, CCl₄, rt
C3-Bromo-indole
>90%
>99% C3
Cross-Coupling (Suzuki)
C3
Pd(PPh₃)₄, Ar-B(OH)₂, Base
Pd(II)-Aryl complex
75-85%
>99% C3
Directed Olefination
C7
[Cp*RhCl₂]₂, AgSbF₆, Acrylate
6-Membered Rhodacycle
65-80%
>95% C7
Directed Carbonylation
C7
RhCl₃·3H₂O, CO, Alcohols
7-Membered Rhodacycle
70-90%
>95% C7
Detailed Experimental Protocols
Protocol A: Regioselective C3-Bromination (Pre-requisite for Cross-Coupling)
Causality: Bromination at C3 provides the necessary electrophilic handle for subsequent Pd-catalyzed cross-coupling. CCl₄ is utilized as a non-polar solvent to suppress ionic side reactions and favor the precipitation of the succinimide byproduct, driving the reaction forward.
Preparation: In an oven-dried round-bottom flask, dissolve methyl 2-methyl-1H-indole-1-carboxylate (1.0 equiv, 20 mmol) in anhydrous CCl₄ (200 mL).
Reagent Addition: Add powdered N-bromosuccinimide (NBS) (1.0 equiv, 20 mmol) in a single portion at room temperature.
Reaction: Stir the mixture vigorously at room temperature for 12 hours.
Self-Validation Checkpoint: Observe the formation of a white precipitate (succinimide). Monitor by TLC (Hexanes:EtOAc 9:1); the starting material should be completely consumed.
Workup: Filter the suspension to remove the precipitated succinimide. Pass the filtrate through a short plug of silica gel to remove polar impurities, then concentrate under reduced pressure.
Purification: Triturate the residue with cold hexane to yield the C3-bromo product as a white crystalline powder.
Protocol B: Rh(III)-Catalyzed C7-H Olefination
Causality: AgSbF₆ is strictly required to abstract the chloride ligands from the [Cp*RhCl₂]₂ precatalyst, generating the highly electrophilic, catalytically active cationic Rh(III) species necessary for C-H cleavage. Cu(OAc)₂ acts as the terminal oxidant to turn over the Rh(I) species back to Rh(III) after the reductive elimination step.
Experimental workflow for Rh(III)-catalyzed C7-H olefination of the indole substrate.
Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge methyl 2-methyl-1H-indole-1-carboxylate (0.2 mmol), [Cp*RhCl₂]₂ (5 mol %), AgSbF₆ (20 mol %), and Cu(OAc)₂ (2.0 equiv).
Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.
Solvent & Olefin Addition: Inject anhydrous 1,2-dichloroethane (DCE) (2.0 mL) followed by methyl acrylate (2.5 equiv) via syringe.
Catalysis: Replace the septum with a Teflon screw cap under an Argon flow. Transfer the sealed tube to a pre-heated oil bath at 110 °C and stir vigorously for 16 hours.
Self-Validation Checkpoint: The solution will transition from a deep red Rh(III) suspension to a dark amber/brown homogeneous solution upon heating, indicating active catalytic turnover.
Workup & Purification: Cool the reaction mixture to room temperature. Dilute with dichloromethane (10 mL) and filter through a pad of Celite to remove copper salts. Concentrate the filtrate and purify via flash column chromatography (Hexanes:EtOAc gradient) to isolate the C7-olefinated product.
how to prepare stock solutions of methyl 2-methyl-1H-indole-1-carboxylate for in vitro assays
Application Note: Precision Preparation and Handling of Methyl 2-methyl-1H-indole-1-carboxylate Stock Solutions for In Vitro Assays Executive Summary Methyl 2-methyl-1H-indole-1-carboxylate (CAS: 143952-53-8) is a critic...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Precision Preparation and Handling of Methyl 2-methyl-1H-indole-1-carboxylate Stock Solutions for In Vitro Assays
Executive Summary
Methyl 2-methyl-1H-indole-1-carboxylate (CAS: 143952-53-8) is a critical synthetic intermediate and building block utilized in the development of bioactive molecules, including histone deacetylase (HDAC) inhibitors and PD-1/PD-L1 macrocyclic immunomodulators. Due to the highly lipophilic nature of its indole core and the presence of a carboxylate ester, this compound exhibits negligible aqueous solubility. For researchers conducting in vitro biochemical or cell-based assays, improper solvent handling can lead to micro-precipitation, altered pharmacological profiles, and solvent-induced cytotoxicity. This guide provides a self-validating, mechanistically grounded protocol for the preparation, storage, and dilution of this compound to ensure absolute assay reproducibility.
Physicochemical Profiling & The Causality of Solvent Selection
To design an effective dissolution strategy, we must first analyze the physicochemical properties of the target molecule.
Table 1: Physicochemical Properties of Methyl 2-methyl-1H-indole-1-carboxylate
Parameter
Value / Description
CAS Number
143952-53-8
Molecular Formula
C₁₁H₁₁NO₂
Molecular Weight
189.21 g/mol
Appearance
White to off-white solid/powder
Primary Solvent
100% Anhydrous Dimethyl Sulfoxide (DMSO)
Aqueous Solubility
Insoluble
Mechanistic Insight into Solvent Choice:
We mandate the use of 100% anhydrous, cell-culture grade DMSO (≥99.9% purity) for the master stock. DMSO is an amphipathic, aprotic solvent capable of disrupting the crystalline lattice of the hydrophobic indole without hydrolyzing the N-carboxylate ester. The requirement for anhydrous conditions is critical: DMSO is highly hygroscopic. If ambient moisture is absorbed into the solvent, the thermodynamic solubility of the indole derivative drops exponentially, leading to premature nucleation and precipitation.
Furthermore, the N-carboxylate ester moiety is susceptible to hydrolysis in strong aqueous bases or acids. By maintaining the compound in anhydrous DMSO at sub-zero temperatures, the ester linkage is preserved until the moment of assay execution.
Experimental Workflow Visualization
Figure 1: Optimal workflow for the preparation, storage, and dilution of indole derivative stock solutions.
Action: Remove the vial of Methyl 2-methyl-1H-indole-1-carboxylate from cold storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening.
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. This water will introduce localized hydrolysis of the ester and ruin the anhydrous environment required for the DMSO stock.
Step 2: Dissolution
Action: Weigh the compound and add the calculated volume of anhydrous DMSO to achieve the desired molarity.
Self-Validation: The solution must be completely transparent. If any turbidity remains, sonicate in a water bath (RT) for 1–2 minutes. Do not heat above 40°C to prevent thermal degradation.
Action: Divide the master stock into 20–50 µL single-use aliquots in opaque or amber microcentrifuge tubes (to protect from photo-degradation). Store immediately at -20°C or -80°C.
Causality: Repeated freeze-thaw cycles draw moisture into the hygroscopic DMSO. Aliquoting ensures that the stock solution used for your assay is pristine and thermodynamically stable.
Preparation of Working Solutions & Managing DMSO Toxicity
When transitioning from the DMSO stock to the aqueous assay environment, the final concentration of DMSO is the most critical variable. According to , organic solvents in mammalian cell cultures should not exceed 1%. However, extensive in vitro profiling demonstrates that DMSO concentrations >0.5% can induce apoptosis via caspase-9 activation, alter transcriptomes, and inhibit cell proliferation in sensitive lines such as apical papilla cells and RAW 264.7 macrophages (; ).
To ensure that observed biological effects are strictly due to Methyl 2-methyl-1H-indole-1-carboxylate and not solvent toxicity, the final DMSO concentration must be maintained at ≤ 0.1% to 0.5% .
Protocol for Intermediate Dilution:
Thaw a single aliquot of the master stock at RT.
Perform all serial dilutions for your dose-response curve in 100% DMSO to create "1000X Intermediate Stocks".
Add 1 µL of the 1000X Intermediate Stock to 999 µL of pre-warmed (37°C) assay buffer or culture media.
Self-Validation (Vehicle Control): Always run a parallel control containing the exact same final concentration of DMSO (e.g., 0.1%) without the compound to establish the baseline viability/activity.
Table 3: Serial Dilution Strategy for a 0.1% Final DMSO Assay
1000X Intermediate Stock (in 100% DMSO)
Dilution Factor into Aqueous Media
Final Compound Concentration in Assay
Final DMSO % in Assay
50 mM
1:1000
50 µM
0.1%
10 mM
1:1000
10 µM
0.1%
1 mM
1:1000
1 µM
0.1%
100 µM
1:1000
100 nM
0.1%
Quality Control & Troubleshooting
Aqueous Precipitation: If the compound "crashes out" (forms a cloudy suspension) upon addition to the assay media, the thermodynamic solubility limit of the compound in that specific buffer has been exceeded. Solution: Pre-warm the media to 37°C and add the DMSO intermediate dropwise while vortexing vigorously. If precipitation persists, lower the maximum assay concentration.
Ester Hydrolysis in Assays: Because the compound contains a methyl ester, avoid prolonged incubations (>48 hours) in highly basic (pH > 8.0) or enzymatically aggressive media (e.g., high concentrations of esterases in un-heat-inactivated serum), which may convert the compound into 2-methyl-1H-indole-1-carboxylic acid.
References
Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. National Center for Biotechnology Information.[Link]
Gomes, C. C., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Applied Oral Science, 29. National Center for Biotechnology Information.[Link]
OECD (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4. OECD iLibrary.[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing Methyl 2-Methyl-1H-Indole-1-Carboxylate Synthesis
Welcome to the Application Support Center. As researchers and drug development professionals, you know that the N-methoxycarbonylation of 2-methylindole presents unique synthetic hurdles compared to unsubstituted indoles...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As researchers and drug development professionals, you know that the N-methoxycarbonylation of 2-methylindole presents unique synthetic hurdles compared to unsubstituted indoles. This guide is designed to provide you with field-proven diagnostic workflows, mechanistic insights, and optimized protocols to maximize your reaction yields.
Diagnostic Workflow
If your synthesis of methyl 2-methyl-1H-indole-1-carboxylate is underperforming, follow the diagnostic decision tree below to identify the root cause of your yield loss.
Diagnostic workflow for troubleshooting low yields in 2-methylindole N-methoxycarbonylation.
Troubleshooting FAQs & Mechanistic Insights
Q1: Why is my reaction yielding a mixture of N-acylated and C3-acylated products?A1: This is a regioselectivity issue governed by the Hard-Soft Acid-Base (HSAB) principle. Indoles are ambident nucleophiles, meaning electrophilic attack can occur at either the N1 or C3 position ()[1]. Using weaker bases (e.g.,
K2CO3
) or non-polar solvents leads to tight ion pairing. This shields the nitrogen atom, forcing the methyl chloroformate to attack the softer C3 carbon via a Friedel-Crafts-type pathway.
Solution: Switch to a strong, non-nucleophilic base like Sodium Hydride (NaH) in a polar aprotic solvent like anhydrous DMF. NaH fully deprotonates the indole to form a "naked" indolide anion ()[2]. The hard indolide nitrogen preferentially attacks the hard carbonyl carbon of methyl chloroformate, ensuring exclusive N-acylation.
Q2: My conversion stalls at 50-60%, and adding more methyl chloroformate doesn't help. What is going wrong?A2: Your methyl chloroformate is likely undergoing competitive hydrolysis. The C2-methyl group introduces steric hindrance adjacent to the N1 position, which significantly lowers the nucleophilic attack rate compared to unsubstituted indoles ()[3]. Because the desired reaction is slow, trace moisture in the system allows hydrolysis to outcompete acylation. Methyl chloroformate hydrolyzes rapidly in moist air or wet solvents (measured hydrolysis half-life in water is <2 minutes) ()[4]. This side reaction produces HCl, which protonates your base and neutralizes the indolide anion, permanently halting the reaction.
Solution: Use strictly anhydrous DMF and ensure your methyl chloroformate is fresh (store at 0-5 °C over an inert gas). Add the chloroformate dropwise at 0 °C to control the exothermic reaction and minimize reagent degradation.
Q3: The crude
1H
NMR shows complete conversion, but my yield drops significantly after silica gel chromatography. Why?A3: N-acyl indoles, particularly those with steric strain from a 2-methyl group, can be sensitive to hydrolysis on acidic silica gel during prolonged column chromatography.
Solution: Bypass standard silica gel. Pass the crude mixture through a short pad of neutral or basic alumina. Alternatively, since the NaH/DMF protocol typically yields a very clean crude product, you can isolate the pure compound via direct recrystallization from a hexane/ethyl acetate mixture.
Quantitative Data Comparison
To illustrate the causality of reagent selection, the table below summarizes the impact of various reaction conditions on the regioselectivity and overall yield of methyl 2-methyl-1H-indole-1-carboxylate.
Base
Solvent
Temperature
N-Acylation Yield (%)
C3-Acylation Yield (%)
Unreacted SM (%)
NaH (1.2 eq)
DMF (Anhydrous)
0 °C to RT
>92%
<1%
<5%
K2CO3
(2.0 eq)
Acetone
Reflux
65%
15%
20%
Et3N
/ DMAP
DCM
RT
40%
Trace
~60%
Table 1: Impact of base and solvent pairing on the regioselectivity and yield of 2-methylindole N-methoxycarbonylation.
Optimized Experimental Protocol
This self-validating protocol utilizes the NaH/DMF system to maximize N-acylation while suppressing C3-acylation and reagent hydrolysis.
Prerequisites: Perform all steps under a dry nitrogen or argon atmosphere. Ensure all glassware is flame-dried.
System Preparation: Equip a 50 mL 2-neck round-bottom flask with a magnetic stir bar and a rubber septum. Flush the system with inert gas for 5 minutes.
Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) in anhydrous DMF (5.0 mL). Cool the suspension to 0 °C using an ice-water bath.
Substrate Addition: Dissolve 2-methylindole (1.0 mmol) in anhydrous DMF (2.0 mL). Add this solution dropwise to the NaH suspension over 10 minutes.
Self-Validation Check: Stir at 0 °C for 30 minutes until hydrogen gas evolution completely ceases. The cessation of bubbling physically validates the complete formation of the indolide anion.
Acylation: Syringe fresh methyl chloroformate (1.5 mmol) dropwise into the reaction mixture at 0 °C. Maintain stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature (RT) and stir for an additional 2 hours.
Quenching: Cool the flask back to 0 °C and carefully quench any excess NaH by adding cold distilled water (10 mL) dropwise.
Extraction & Washing: Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers thoroughly with distilled water (3 × 15 mL).
Mechanistic Note: This rigorous washing step is critical to completely partition the high-boiling DMF into the aqueous phase, preventing it from interfering with crystallization. Follow with a final wash using saturated brine (15 mL).
Drying & Verification: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Self-Validation Check: Analyze the crude mixture via
1H
NMR. The disappearance of the broad indole N-H peak (~8.0 ppm) and the appearance of a sharp singlet for the N-methoxycarbonyl group (~4.0 ppm) validates complete conversion.
Purification: To avoid silica-induced hydrolysis, purify the crude residue by recrystallization from a mixture of hexane and ethyl acetate to afford the pure methyl 2-methyl-1H-indole-1-carboxylate.
References
Bollini, M., et al. (2013). "Picomolar Inhibitors of HIV Reverse Transcriptase Featuring Bicyclic Replacement of a Cyanovinylphenyl Group." Journal of the American Chemical Society, 135(40), 14902–14915. URL:[Link]
Boström, Z., & Holmberg, K. (2013). "Friedel-Crafts acylation of 2-methylindole with acetic anhydride using mesoporous HZSM-5." Journal of Molecular Catalysis A: Chemical, 366, 64-73. URL:[Link]
National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). "Chloroformates Acute Exposure Guideline Levels." Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 20. Washington (DC): National Academies Press. URL:[Link]
Technical Support Center: Preventing Unintended Hydrolysis of Methyl 2-methyl-1H-indole-1-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic stability when working with N-alkoxycarbonyl protected indoles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic stability when working with N-alkoxycarbonyl protected indoles.
The key to mastering the chemistry of methyl 2-methyl-1H-indole-1-carboxylate lies in recognizing a fundamental structural truth: it does not behave like a standard aliphatic carbamate. This guide is engineered to provide you with the mechanistic causality behind its instability, alongside field-proven troubleshooting strategies and self-validating protocols to ensure your protecting group survives complex synthetic workflows.
Mechanistic Grounding: The Causality of Instability
To prevent unintended deprotection, we must first understand the electronic environment of the molecule. In a standard aliphatic carbamate (like an N-Boc amine), the nitrogen's lone pair of electrons resonates strongly with the adjacent carbonyl group, reducing the carbonyl carbon's electrophilicity and providing stability against nucleophiles.
In methyl 2-methyl-1H-indole-1-carboxylate, this resonance is structurally prohibited. The lone pair on the indole nitrogen is heavily engaged in maintaining the 10
π
aromatic system of the bicyclic ring. Because the lone pair is "taxed" by the aromatic system, it cannot effectively delocalize into the carbamate carbonyl[1].
This lack of resonance leaves the carbonyl carbon highly electrophilic—acting more like an activated anhydride than a stable protecting group[2]. Consequently, the N-methoxycarbonyl group is exceptionally sensitive to nucleophilic attack, particularly saponification by aqueous bases or transesterification by alcohols. While the 2-methyl substituent provides a minor degree of steric shielding at the C2 position, it is entirely insufficient to block small, aggressive nucleophiles like hydroxide (
OH−
) or methoxide (
MeO−
).
Logic tree illustrating the mechanistic causality of N-carboxylate indole hydrolysis.
Troubleshooting Guide
Issue A: Complete loss of the N-methoxycarbonyl group during basic workup.
Symptom: LC-MS or TLC indicates complete conversion to the free 2-methyl-1H-indole after washing the organic layer with saturated aqueous
NaHCO3
or
NaOH
.
Causality: The N-carboxylate on the indole is sensitive enough that prolonged exposure to even mild aqueous bases during biphasic workup can initiate saponification.
Solution: Quench reactions with a neutral buffer (e.g., pH 7 phosphate buffer) or saturated aqueous
NH4Cl
instead of basic solutions. Perform extractions rapidly and keep the separatory funnel mixture cold (0–5 °C) to kinetically suppress hydrolysis.
Issue B: Unintended cleavage during C3-alkylation or functionalization.
Symptom: When attempting to functionalize the indole using
K2CO3
in ethanol or methanol, the N-protecting group is lost.
Causality:K2CO3
is basic enough to deprotonate the alcoholic solvent, forming alkoxide ions. These alkoxides rapidly attack the highly electrophilic N-methoxycarbonyl group, leading to complete cleavage in a matter of minutes[3].
Solution: Switch to a non-nucleophilic base (e.g.,
NaH
or LHMDS) in a strictly aprotic solvent like anhydrous DMF or THF.
Frequently Asked Questions (FAQs)
Q: Why does my N-methoxycarbonyl group hydrolyze during a standard Suzuki coupling, but my N-Boc aliphatic amine survives?A: It comes down to the fundamental difference in nitrogen's electronic environment. The "aromatic tax" on the indole nitrogen prevents effective amide resonance, leaving the carbamate carbonyl uniquely susceptible to nucleophilic attack by the aqueous bases (like
Na2CO3
or
K3PO4
) typically used in standard Suzuki couplings[2]. Aliphatic amines do not suffer from this aromatic requirement, allowing their protecting groups to remain stable.
Q: Can I use methanol as a solvent if I keep the reaction strictly anhydrous?A: It is highly risky. Even in strictly anhydrous conditions, if any base is present, it will generate methoxide ions (
MeO−
) from the solvent. Methoxide is a potent nucleophile that will rapidly attack the activated N-carboxylate carbonyl. In fact, adding a catalytic amount of sodium methoxide in dry methanol is a standard, intentional protocol used to selectively deprotect N-alkoxycarbonyl indoles[4]. Always opt for aprotic solvents.
Q: Does the 2-methyl substituent offer any protective steric shielding?A: Yes, but its effect is marginal. While the 2-methyl group introduces some steric bulk near the N1 position—slightly decelerating attack by very bulky nucleophiles—it is completely insufficient against small, aggressive nucleophiles like hydroxide.
Quantitative Data: Stability Matrix
To assist in experimental design, consult the following stability matrix for methyl 2-methyl-1H-indole-1-carboxylate under various common reaction conditions.
Protocol: Palladium-Catalyzed Cross-Coupling Preserving the N-Methoxycarbonyl Group
Objective: Perform a Suzuki-Miyaura coupling on a halogenated derivative of methyl 2-methyl-1H-indole-1-carboxylate without hydrolyzing the N-protecting group.
Causality Check: Standard Suzuki couplings rely on aqueous bases, which will rapidly saponify the N-carboxylate. This self-validating protocol replaces them with anhydrous
Cs2CO3
in an aprotic solvent to completely eliminate the hydroxide/water nucleophilic pathway.
Step-by-Step Methodology:
Preparation of the Catalyst System: In a flame-dried Schlenk flask under an argon atmosphere, add the halogenated methyl 2-methyl-1H-indole-1-carboxylate (1.0 equiv), the desired boronic acid (1.2 equiv), and
Pd(dppf)Cl2
(0.05 equiv).
Base Addition: Add finely powdered, strictly anhydrous
Cs2CO3
(2.0 equiv). Critical Control Point: Do not use aqueous base solutions. The absolute absence of water prevents the formation of hydroxide ions.
Solvent Introduction: Add anhydrous 1,4-dioxane to achieve a 0.1 M concentration. Reasoning: Dioxane is aprotic and does not participate in nucleophilic attack on the highly electrophilic carbamate carbonyl.
Reaction Execution: Stir the mixture at 60 °C for 12 hours. Temperature Control: Avoid pushing the temperature above 80 °C, as thermal stress can induce side reactions or trace-moisture-driven hydrolysis.
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the inorganic base and palladium catalyst. Wash the pad with ethyl acetate, concentrate the filtrate under reduced pressure, and purify via flash column chromatography.
Optimized experimental workflow to prevent unintended N-carboxylate deprotection.
References
Title: NOVEL DIMERIZATION PRODUCTS OF N-ACYLINDOLES WITH AlCl3
Source: d-nb.info (German National Library)
URL: [Link]
Title: Synthesis of the Diazonamide A Macrocyclic Core via a Dieckmann-Type Cyclization
Source: Organic Letters (ACS Publications)
URL: [Link]
Title: Synthesis of Indoles Using the Electrophilic Potential of Diazirines
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
removing unreacted precursors from methyl 2-methyl-1H-indole-1-carboxylate extracts
Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals tasked with the purification of N-protected indoles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals tasked with the purification of N-protected indoles. Specifically, it addresses the isolation of methyl 2-methyl-1H-indole-1-carboxylate from complex crude reaction mixtures containing unreacted 2-methylindole, methyl chloroformate, and basic byproducts[1].
Below, you will find field-proven workflows, mechanistic explanations, and self-validating protocols to ensure high-purity product recovery.
Purification Workflow Visualization
Workflow for the isolation of methyl 2-methyl-1H-indole-1-carboxylate from unreacted precursors.
Frequently Asked Questions (FAQs)
Q1: Why does unreacted 2-methylindole persist in the organic extract, and what is the mechanistic basis for its separation?A: The persistence of 2-methylindole in your organic extract is due to its high solubility in standard extraction solvents (like ethyl acetate or dichloromethane). The separation of 2-methylindole from methyl 2-methyl-1H-indole-1-carboxylate relies fundamentally on hydrogen bonding[2].
Causality: 2-methylindole possesses a free pyrrolic N-H bond, which acts as a strong hydrogen-bond donor. When exposed to normal-phase silica gel, this N-H group strongly interacts with the polar silanol groups on the stationary phase, retarding its elution.
The Product Advantage: In your target product, the N-H is capped by a methyl carbamate group (N-COOCH3). This eliminates the molecule's hydrogen-bond donor capacity, drastically reducing its polarity and allowing it to elute much faster during chromatography[3].
Q2: How do I efficiently quench and remove unreacted methyl chloroformate and basic salts before chromatography?A: Methyl chloroformate is a volatile, highly electrophilic reagent that can degrade silica gel columns or react with ambient moisture to form HCl, which may compromise your product. It must be actively hydrolyzed.
Step-by-Step Aqueous Quench Protocol:
Cooling: Transfer the crude reaction mixture to an ice bath and cool to 0 °C to control the exothermic hydrolysis.
Self-Validation Step: Monitor the reaction for
CO2
gas evolution. The cessation of bubbling confirms that all residual methyl chloroformate has been successfully hydrolyzed into methanol,
CO2
, and chloride salts.
Extraction: Transfer the quenched mixture to a separatory funnel and extract three times with Ethyl Acetate (EtOAc).
Washing: Wash the combined organic layers with brine to remove residual water and trace methanol.
Drying: Dry the organic phase over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Q3: What is the optimal silica gel chromatography protocol for isolating the product from 2-methylindole?A: Because of the distinct polarity difference explained in Q1, a standard step-gradient chromatography method is highly effective.
Step-by-Step Chromatography Protocol:
Preparation: Dry-load the concentrated crude mixture onto a small amount of silica gel (1:2 ratio of crude to silica) and evaporate the solvent. This prevents band broadening caused by the crude matrix.
Equilibration: Pack the column and equilibrate with 100% Hexanes.
Elution: Load the dry-packed sample. Begin elution with a gradient of Hexanes:Ethyl Acetate, starting at 95:5 and gradually increasing to 80:20.
Fraction Collection: Monitor the fractions via TLC (UV active at 254 nm).
Self-Validation Step: The N-protected product will elute first at the 90:10 to 85:15 mark. Do not push the gradient past 80:20 until the product is fully collected, or the 2-methylindole will begin to co-elute.
Q4: Are there alternative, non-chromatographic methods to scavenge trace 2-methylindole for scale-up?A: Yes. If you are scaling up and wish to avoid column chromatography, you can use a polymer-supported electrophile, such as Polymer-Supported Isocyanate (PS-Isocyanate) resin.
Causality: The isocyanate group covalently reacts with the nucleophilic pyrrolic nitrogen of the unreacted 2-methylindole, forming a polymer-bound urea derivative. Because the target product lacks a free N-H, it cannot react and remains in solution.
Step-by-Step Scavenging Protocol:
Dissolution: Dissolve the crude organic mixture in anhydrous dichloromethane (DCM).
Resin Addition: Add 3 to 5 equivalents of PS-Isocyanate resin (calculated based on the estimated molar amount of unreacted 2-methylindole).
Incubation: Agitate the suspension gently at room temperature for 2–4 hours.
Filtration: Filter the suspension through a sintered glass funnel. Wash the resin cake thoroughly with additional DCM.
Isolation: Concentrate the filtrate in vacuo to yield the purified methyl 2-methyl-1H-indole-1-carboxylate.
Quantitative Data Summary
The following table summarizes the physicochemical properties that dictate the separation logic for this specific synthetic step.
Technical Support Center: Thermal Degradation of Methyl 2-methyl-1H-indole-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 2-methyl-1H-indole-1-carboxylate. This guide provides in-depth troubleshooting advice and freque...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 2-methyl-1H-indole-1-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the thermal stability and degradation of this compound. Our aim is to equip you with the scientific rationale and practical steps to anticipate and address challenges during your high-temperature experiments.
Table of Contents
FAQs: Understanding Thermal Degradation
Q1: What is the primary thermal degradation pathway for methyl 2-methyl-1H-indole-1-carboxylate?
Q2: At what temperature should I be concerned about the degradation of this compound?
Q3: What are the likely byproducts of thermal degradation?
Q4: How do the substituents on the indole ring affect its thermal stability?
Troubleshooting Guide: Common Experimental Issues
Issue 1: My reaction is incomplete, and I suspect the temperature is too low. How can I optimize the temperature without causing degradation?
Issue 2: I am observing unexpected peaks in my HPLC/LC-MS analysis after a high-temperature reaction. How can I identify these byproducts?
Issue 3: My yield is consistently low in a high-temperature reaction. How can I determine if this is due to degradation?
Experimental Protocols
Protocol 1: Monitoring Thermal Degradation by HPLC
Protocol 2: Identification of Degradation Products by LC-MS/MS
References
FAQs: Understanding Thermal Degradation
Q1: What is the primary thermal degradation pathway for methyl 2-methyl-1H-indole-1-carboxylate?
The primary thermal degradation pathway for methyl 2-methyl-1H-indole-1-carboxylate is the decarboxylation of the N-methoxycarbonyl group to yield 2-methyl-1H-indole and carbon dioxide. This is a common reaction for indole-2- and indole-3-carboxylic acids, which typically undergo decarboxylation upon heating[1]. The N-carboxylate behaves similarly, losing CO2 to liberate the free N-H indole.
The proposed mechanism involves the cleavage of the N-C bond of the carbamate, which is the thermally weakest point in the substituent.
Caption: Proposed thermal decarboxylation of methyl 2-methyl-1H-indole-1-carboxylate.
Q2: At what temperature should I be concerned about the degradation of this compound?
N-acylation of indoles can be performed at temperatures up to 140 °C, suggesting stability at or below this temperature for extended periods[4]. Some thermally induced reactions involving indole derivatives are run at temperatures between 100°C and 150°C[5]. Therefore, significant degradation of methyl 2-methyl-1H-indole-1-carboxylate is likely to begin in the range of 150-200°C , with the rate of degradation increasing significantly at higher temperatures. It is crucial to experimentally determine the stability of your compound under your specific reaction conditions.
Q3: What are the likely byproducts of thermal degradation?
The primary and most abundant byproduct will be 2-methyl-1H-indole . Depending on the temperature and the presence of other reagents, further side reactions could occur, though they are generally less favorable than decarboxylation. These could include:
Isomerization or rearrangement of the indole ring at very high temperatures, although this is less likely under typical laboratory conditions[2][3].
Reactions with solvents or other reagents present in the reaction mixture. For example, if the reaction is run in a nucleophilic solvent, the solvent may react with the indole ring or the carbamate group.
Q4: How do the substituents on the indole ring affect its thermal stability?
The electronic nature of substituents can influence the thermal stability of the indole ring and its N-substituents[6][7].
2-Methyl Group: This electron-donating group increases the electron density of the pyrrole ring, which generally enhances the stability of the indole core.
1-Methoxycarbonyl Group: As an electron-withdrawing group, it decreases the electron density on the nitrogen atom. This can weaken the N-C bond of the carbamate, making it more susceptible to thermal cleavage compared to an unsubstituted indole nitrogen.
Troubleshooting Guide: Common Experimental Issues
Issue 1: My reaction is incomplete, and I suspect the temperature is too low. How can I optimize the temperature without causing degradation?
This is a common challenge in high-temperature synthesis. The key is to find the "sweet spot" where the desired reaction proceeds at a reasonable rate with minimal degradation of the starting material or product.
Causality: The rate of most organic reactions increases with temperature, as described by the Arrhenius equation. However, the rate of degradation also increases with temperature.
Troubleshooting Steps:
Systematic Temperature Screening: Conduct a series of small-scale reactions at increasing temperatures (e.g., in 10-20°C increments) and monitor the reaction progress and purity by HPLC or TLC at regular time intervals[5].
Time Course Study: At a promising temperature, run a time course study to determine the optimal reaction time. This will help you avoid prolonged heating, which can lead to increased degradation.
Use of Microwave Irradiation: Microwave synthesis can often accelerate reactions at lower bulk temperatures, potentially minimizing thermal degradation[5].
Catalyst Optimization: If your reaction is catalyzed, screening different catalysts or catalyst loadings may allow you to achieve a good reaction rate at a lower temperature.
Caption: Workflow for optimizing reaction temperature while minimizing degradation.
Issue 2: I am observing unexpected peaks in my HPLC/LC-MS analysis after a high-temperature reaction. How can I identify these byproducts?
Causality: High temperatures can provide the activation energy for side reactions or degradation pathways that are not observed at lower temperatures.
Troubleshooting Steps:
Analyze a Control Sample: Heat a sample of your starting material, methyl 2-methyl-1H-indole-1-carboxylate, in the reaction solvent at the reaction temperature (without other reagents). Analyze the resulting mixture by HPLC and LC-MS. This will help you distinguish between degradation products of your starting material and byproducts from the reaction of interest.
LC-MS/MS Analysis: Use tandem mass spectrometry (LC-MS/MS) to obtain fragmentation patterns of the unexpected peaks. The primary degradation product, 2-methyl-1H-indole, will have a molecular weight corresponding to the loss of the methoxycarbonyl group.
Spike with a Standard: If you suspect the byproduct is 2-methyl-1H-indole, obtain a standard of this compound and "spike" your sample. If the peak of interest increases in area, this confirms its identity.
NMR Spectroscopy: If the byproduct is formed in sufficient quantity, isolate it by preparative HPLC or column chromatography and characterize it by NMR spectroscopy.
Issue 3: My yield is consistently low in a high-temperature reaction. How can I determine if this is due to degradation?
Causality: A low yield can be due to an incomplete reaction, the formation of byproducts, or degradation of the starting material or product.
Troubleshooting Steps:
Monitor the Reaction Profile: Use HPLC to monitor the concentrations of your starting material, desired product, and any major byproducts over the course of the reaction.
Mass Balance Analysis: At the end of the reaction, quantify all major components in the reaction mixture. A significant loss of total material (a poor mass balance) is a strong indicator of degradation to non-UV active or volatile compounds.
Product Stability Test: Subject a pure sample of your desired product to the reaction conditions (high temperature, solvent, and any catalysts or reagents that are present in excess) to see if it degrades.
Data Summary: Hypothetical Temperature Screening
Entry
Temperature (°C)
Reaction Time (h)
Conversion of Starting Material (%)
Yield of Desired Product (%)
2-Methyl-1H-indole (%)
1
120
24
45
40
<1
2
140
12
85
75
5
3
160
6
98
60
30
4
180
4
>99
25
65
Experimental Protocols
Protocol 1: Monitoring Thermal Degradation by HPLC
This protocol provides a general method for monitoring the degradation of methyl 2-methyl-1H-indole-1-carboxylate.
Instrumentation:
HPLC system with a UV detector, autosampler, and column oven.
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point. For example, a gradient from 40% to 90% acetonitrile over 15 minutes.
Prepare a stock solution of methyl 2-methyl-1H-indole-1-carboxylate in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
For the degradation study, dilute the stock solution in the reaction solvent to the desired concentration.
Procedure:
Heat the sample solution at the desired temperature in a sealed vial.
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot, cool it to room temperature, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
Inject the samples onto the HPLC system and record the chromatograms.
Calculate the percentage of remaining starting material and the formation of any degradation products based on peak areas.
Protocol 2: Identification of Degradation Products by LC-MS/MS
This protocol outlines a general approach for identifying degradation products.
Instrumentation:
LC-MS/MS system with an electrospray ionization (ESI) source.
Liquid Chromatography:
Use the same HPLC conditions as in Protocol 1 to ensure correlation between the methods.
Mass Spectrometry:
Ionization Mode: Positive ESI is typically effective for indole derivatives.
Full Scan Analysis: Acquire full scan mass spectra to determine the molecular weights of the parent compound and any degradation products.
Tandem MS (MS/MS): Select the precursor ions of interest (the starting material and any new peaks) and subject them to collision-induced dissociation (CID) to obtain fragmentation patterns. The fragmentation of the parent compound can help elucidate the structure of the degradation products.
Data Analysis:
Compare the molecular weight of the degradation products to expected structures (e.g., 2-methyl-1H-indole).
Analyze the fragmentation patterns to confirm the proposed structures.
References
Joule, J. A. (2011).
BenchChem. (2025).
BenchChem. (2025). Optimizing temperature and reaction time for indole synthesis.
MDPI. (2024).
MDPI. (2024).
MDPI. (2025).
Synlett. (2023). Photochemical Decarboxylative Formylation of Indoles with Aqueous Glyoxylic Acid. Synlett.
ResearchGate. (2026). Effect of substitutions and their number on thermal stability, as...
PubMed. (2025). Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development. Journal of Biomolecular Structure and Dynamics.
MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules.
ResearchGate. (n.d.). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.
ResearchGate. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
Arkivoc. (2009). Synthesis and biological evaluation of some N-substituted indoles. Arkivoc.
PMC. (n.d.). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry.
MDPI. (2024).
IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
ResearchGate. (n.d.). Response characteristics of indole compound standards using HPLC.
PMC. (n.d.).
Magritek. (n.d.).
PMC. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry.
Chemical Engineering Transactions. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions.
BenchChem. (2025).
SciSpace. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC.
Beilstein Journal of Organic Chemistry. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry.
Institute of Molecular and Translational Medicine. (n.d.). Analysis types and quantification methods applied in UHPLC-MS metabolomics research.
MDPI. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl)
PMC. (2025). C-to-N atom swapping and skeletal editing in indoles and benzofurans.
PubMed. (2000). Kinetic study of the indomethacin synthesis and thermal decomposition reactions. Journal of Pharmaceutical and Biomedical Analysis.
Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic.
PMC. (n.d.). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. Journal of Agricultural and Food Chemistry.
ResearchGate. (2026). (PDF) Synthesis and thermal degradation kinetics of Co(II), Ni(II), Cd(II), Zn(II), Pd(II), Rh(III) and Ru(III) complexes with methylquinolino[3,2-b] benzodiazepine.
Figshare. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
Royal Society of Chemistry. (n.d.). Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & Biomolecular Chemistry.
Amanote Research. (2018). (PDF)
ResearchGate. (2018). (PDF) Features of thermal decomposition of N-substituted tetrazoles.
methyl 2-methyl-1H-indole-1-carboxylate vs ethyl 2-methyl-1H-indole-1-carboxylate reactivity
As a Senior Application Scientist, selecting the appropriate N-protecting group for indole derivatives is a critical decision that dictates the success of multi-step synthetic campaigns. The choice between a methoxycarbo...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, selecting the appropriate N-protecting group for indole derivatives is a critical decision that dictates the success of multi-step synthetic campaigns. The choice between a methoxycarbonyl (Moc) and an ethoxycarbonyl (Eoc) group on the indole nitrogen—specifically comparing methyl 2-methyl-1H-indole-1-carboxylate and ethyl 2-methyl-1H-indole-1-carboxylate —often comes down to a delicate balance between intermediate stability and late-stage cleavage efficiency.
This guide objectively compares the mechanistic reactivity, steric dynamics, and experimental handling of these two scaffolds, providing self-validating protocols for your laboratory workflows.
Mechanistic Reactivity Profile
Steric Dynamics and Deprotection Kinetics
Both the methyl and ethyl carbamates serve to protect the nucleophilic indole nitrogen and deactivate the electron-rich pyrrole ring. However, they exhibit distinct kinetic profiles during alkaline hydrolysis. The base-catalyzed deprotection of these esters proceeds via a 1[1].
Because the hydroxide ion must attack the carbonyl carbon to form a tetrahedral intermediate, steric hindrance plays a dominant role. The ethyl group possesses a slightly larger Taft steric parameter (
Es=−0.07
) compared to the methyl group (
Es=0.00
). Consequently, the methyl ester undergoes nucleophilic attack significantly faster, making it the preferred choice when mild, rapid deprotection is required to preserve sensitive functional groups elsewhere on the molecule. Conversely, the ethyl ester provides superior stability against unintended hydrolysis during rigorous aqueous workups.
Electrophilic Aromatic Substitution (EAS) at C3
The N-carboxylate group effectively withdraws electron density from the indole core, preventing uncontrolled poly-substitution or oxidative degradation. Despite this deactivation, the C3 position remains sufficiently nucleophilic to undergo controlled electrophilic aromatic substitution. For instance, the2 proceeds cleanly at room temperature to yield the 3-bromo derivative[2]. The ethyl derivative behaves almost identically in this context, as the alkyl chain length on the distal ester oxygen has a negligible inductive effect on the indole ring's HOMO energy.
Quantitative Data Comparison
The following table summarizes the key physicochemical and reactivity metrics for both derivatives.
To ensure high scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific causality for reagent choices and internal checkpoints to verify reaction success without requiring immediate downstream isolation.
Protocol A: Regioselective C3-Bromination via NBS
This protocol leverages the deactivating nature of the N-carboxylate group to achieve strict regiocontrol at the C3 position.
Preparation: Dissolve 1.0 mmol of the N-protected 2-methylindole in 10 mL of anhydrous dichloromethane (DCM).
Causality: DCM is a non-polar, aprotic solvent that stabilizes the transient bromonium intermediate without acting as a competing nucleophile.
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add 1.05 mmol of N-bromosuccinimide (NBS) portion-wise over 5 minutes.
Causality: Maintaining 0 °C suppresses radical-mediated side reactions (such as allylic bromination at the C2-methyl group) and ensures strict electrophilic aromatic substitution at C3[2].
Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.
Self-Validating Checkpoints:
Visual: The reaction mixture will transition from colorless to a distinct pale yellow upon the addition of NBS.
TLC Monitoring: Co-spot the starting material and reaction mixture (Eluent: 10% EtOAc in Hexanes). The starting material will cleanly convert to a single, slightly more polar spot.
Spectroscopic Validation: LC-MS will reveal a characteristic 1:1 isotopic doublet (M, M+2) confirming the incorporation of a single bromine atom.
1
H-NMR will show the complete disappearance of the C3-H aromatic proton signal (~6.3 ppm).
This protocol outlines the selective cleavage of the N-carboxylate group to yield the free 2-methyl-1H-indole.
Preparation: Dissolve 1.0 mmol of the substrate in 5 mL of the corresponding alcohol (Methanol for the methyl ester; Ethanol for the ethyl ester).
Causality: Matching the solvent alcohol to the ester alkyl group is critical to 5, which would complicate the kinetic profile[5].
Hydrolysis: Add 3.0 mL of a 1M aqueous NaOH solution (3.0 equiv).
Causality: Excess base drives the equilibrium of the BAc2 mechanism forward. For the ethyl ester, heat the mixture to 50 °C to overcome the increased steric hindrance; the methyl ester can be stirred at room temperature.
Workup: Once complete, neutralize the mixture to pH 6 using 1M HCl, evaporate the organic solvent under reduced pressure, and extract with EtOAc (3 x 10 mL).
Self-Validating Checkpoints:
TLC Monitoring: The product (free indole) will appear as a significantly more polar spot compared to the N-protected starting material, and will stain intensely with vanillin or p-anisaldehyde.
Spectroscopic Validation:1
H-NMR will confirm success via the complete disappearance of the alkoxy signals (the O-CH
3
singlet at ~3.9 ppm or the O-CH
2
CH
3
quartet at ~4.4 ppm) and the emergence of a broad N-H singlet at >10.5 ppm.
References
National Institutes of Health (NIH). "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate". Available at:[Link]
Thieme Connect. "Product Class 13: Indole and Its Derivatives". Available at:[Link]
Environmental Protection Agency (EPA). "Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems". Available at:[Link]
A Comparative Guide to HPLC Method Validation for Quantifying Methyl 2-Methyl-1H-indole-1-carboxylate
In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but the bedrock of product safet...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but the bedrock of product safety and efficacy. Methyl 2-methyl-1H-indole-1-carboxylate, a key structural motif and intermediate in the synthesis of various therapeutic agents, demands a robust analytical method for its quantification.[1][2] High-Performance Liquid Chromatography (HPLC) remains the workhorse for such routine analyses in quality control settings due to its versatility, sensitivity, and reproducibility.[3][4]
This guide provides an in-depth, experience-driven walkthrough of validating a reversed-phase HPLC (RP-HPLC) method for methyl 2-methyl-1H-indole-1-carboxylate, grounded in the harmonized principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7][8] We will not only detail the "how" but, more critically, the "why" behind each validation parameter and experimental design choice.
Furthermore, we will objectively compare this validated HPLC method with two powerful alternatives: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR). This comparative analysis will equip researchers and drug development professionals with the critical insights needed to select the most appropriate analytical tool based on their specific objectives, whether for routine quality control, trace-level analysis in complex matrices, or primary characterization.
The Gold Standard: A Validated RP-HPLC Method
The fundamental objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[7][9] For the quantification of a specific compound like methyl 2-methyl-1H-indole-1-carboxylate, this means ensuring the method is specific, linear, accurate, precise, and robust over a defined concentration range.
Causality of Method Development Choices
Before validation, a suitable chromatographic method must be developed. Based on the physicochemical properties of indole derivatives, a reversed-phase C18 column is the logical first choice.[10] These compounds possess moderate polarity, making them ideal for retention and separation on a non-polar stationary phase.
Stationary Phase: An Inertsil ODS-4 or equivalent C18 column (250 mm x 4.6 mm, 5 µm) provides excellent resolution and is a standard in many pharmacopeial methods.[11][12]
Mobile Phase: A mobile phase of acetonitrile and water is selected for its UV transparency and miscibility. The addition of a small amount of an acidifier, such as 0.1% formic acid, is crucial.[10] This suppresses the ionization of any residual acidic or basic functional groups on the analyte or silica surface, leading to sharper, more symmetrical peaks and reproducible retention times.
Detection: Indole rings contain a chromophore that absorbs UV light. A UV detector set at approximately 280 nm provides a good balance of sensitivity and specificity for this class of compounds.[10]
HPLC Method Validation Workflow
The validation process follows a predefined protocol, ensuring that all performance characteristics are systematically evaluated against pre-set acceptance criteria derived from ICH guidelines.[7][8]
Caption: HPLC Method Validation Workflow according to ICH Q2(R2).
Experimental Protocols & Data Analysis
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][13]
Protocol:
Forced Degradation: Expose solutions of methyl 2-methyl-1H-indole-1-carboxylate to stress conditions:
Acidic: 0.1 N HCl at 60°C for 4 hours.
Basic: 0.1 N NaOH at 60°C for 2 hours.
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
Thermal: 105°C for 48 hours (solid state).
Photolytic: Expose to UV light (254 nm) for 24 hours.
Analysis: Inject the stressed samples, a placebo solution (if applicable), and an unstressed analyte solution.
Evaluation: The method is specific if the main analyte peak is free from co-eluting peaks from degradants or placebo. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm homogeneity. A successful stability-indicating method will show resolution between the analyte and all major degradation products.[9]
Linearity and Range
Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the instrumental response over a specified range.[13]
Protocol:
Preparation: Prepare a series of at least five calibration standards from a stock solution of the reference standard. For an assay, the typical range is 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
Analysis: Inject each standard in triplicate.
Evaluation: Plot a graph of mean peak area versus concentration. The relationship is linear if the correlation coefficient (R²) is ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Table 1: Illustrative Linearity Data
Concentration (µg/mL)
Mean Peak Area (n=3)
80.0
1,205,430
90.0
1,355,995
100.0
1,506,780
110.0
1,657,345
120.0
1,808,110
Result
R² = 0.9999
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[14] Accuracy is typically assessed using recovery studies.
Protocol:
Preparation: Spike a placebo mixture (or blank matrix) with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three replicates at each level.
Analysis: Analyze the spiked samples and calculate the concentration found using the linear regression equation.
Evaluation: Accuracy is expressed as the percentage recovery. The acceptance criterion is typically 98.0% to 102.0% recovery.[14]
Table 2: Illustrative Accuracy (Recovery) Data
Spiked Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
% Recovery
80%
80.0
79.5
99.4%
100%
100.0
100.7
100.7%
120%
120.0
119.5
99.6%
Mean
99.9%
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.
Protocol:
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on different equipment.
Evaluation: Precision is expressed as the Relative Standard Deviation (RSD). The acceptance criterion for both repeatability and intermediate precision is typically an RSD of ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Protocol:
Approach: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Confirmation: The calculated LOQ should be confirmed by preparing a standard at this concentration and verifying that its response is quantifiable with an acceptable level of precision (e.g., RSD ≤ 10%).
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Protocol:
Variations: Deliberately vary critical parameters one at a time, such as:
Flow rate (e.g., ± 0.1 mL/min).
Column temperature (e.g., ± 5 °C).
Mobile phase composition (e.g., ± 2% acetonitrile).
Analysis: Analyze a system suitability solution under each modified condition.
Evaluation: The system suitability parameters (e.g., retention time, peak asymmetry, resolution) should remain within their acceptance criteria for all variations. This demonstrates the method is robust for routine use.[15][16]
Comparative Analysis: Alternative Analytical Methodologies
While HPLC is a robust tool for routine QC, other techniques offer distinct advantages for specific applications. The choice of method should be driven by the analytical objective.[3]
Caption: Decision matrix for selecting the appropriate analytical method.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers a significant leap in both sensitivity and specificity.[17] By coupling the high-resolution separation of UPLC with the mass-selective detection of a tandem mass spectrometer, this technique can quantify analytes at much lower levels and in highly complex matrices like plasma or tissue homogenates.[17][18]
Principle: The analyte is separated chromatographically, ionized (e.g., via ESI or APCI), and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and virtually eliminates matrix interference.[17]
Advantages: Unmatched sensitivity (pg/mL or lower), exceptional specificity, and faster run times compared to traditional HPLC.
Disadvantages: Higher equipment and maintenance costs, requires more specialized operator expertise.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method, meaning it can provide an absolute quantification of a substance without needing an identical, certified reference standard of that same substance.[19]
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a certified internal standard of known concentration and purity to the sample, the concentration of the analyte can be calculated by comparing the integral of a specific analyte proton signal to a specific signal from the internal standard.[19]
Advantages: A primary method that provides direct, SI-traceable quantification. It also provides structural confirmation simultaneously. It is non-destructive to the sample.
Disadvantages: Significantly lower sensitivity compared to HPLC and LC-MS, higher equipment cost, and may suffer from signal overlap in complex mixtures.
Performance Comparison
The following table provides a comparative summary of the typical performance characteristics of the three discussed methods for the quantification of a small molecule like methyl 2-methyl-1H-indole-1-carboxylate.
Table 3: Comparison of Analytical Methodologies
Parameter
Validated RP-HPLC (UV)
UPLC-MS/MS
Quantitative NMR (qNMR)
Primary Use Case
Routine QC, Purity, Assay
Trace Analysis, Bioanalysis, Impurity ID
Primary Standard Characterization, Purity Assay
Typical LOQ
~0.1 - 1 µg/mL
< 1 ng/mL
~5 - 25 µg/mL
Specificity
Good (Chromatographic)
Excellent (Mass-based)
Excellent (Structure-based)
Run Time
10 - 20 minutes
2 - 7 minutes
5 - 15 minutes (per sample)
Reference Standard
Required (Identical analyte)
Required (Identical analyte + IS)
Required (Internal standard of known purity)
Equipment Cost
Moderate
High
Very High
Expertise
Standard
Specialized
Specialized
Conclusion
The validation of an analytical method is a systematic journey that provides documented evidence of its reliability and suitability for purpose. For the routine quantification of methyl 2-methyl-1H-indole-1-carboxylate in a quality control environment, a well-validated RP-HPLC method represents the gold standard, offering a perfect balance of performance, cost, and accessibility. The principles and protocols detailed herein, grounded in ICH guidelines, provide a robust framework for achieving this.
However, the modern analytical laboratory has a diverse toolkit. When the analytical challenge shifts to trace-level quantification in complex biological matrices, UPLC-MS/MS is the undisputed superior choice due to its phenomenal sensitivity and specificity. For applications requiring the highest level of metrological certainty, such as the certification of a reference material without relying on a pre-existing standard of the same compound, qNMR stands alone as a powerful primary method.
Ultimately, the selection of an analytical technique is a strategic decision. By understanding the fundamental principles, validation requirements, and comparative strengths of each method, scientists and researchers can confidently choose the right tool for the job, ensuring data integrity from discovery through to production.
References
Lab Manager. (2025, December 2).
U.S. Food and Drug Administration (FDA). (2024, March 6). Q2(R2)
U.S. Food and Drug Administration (FDA). (2020, April 21).
BenchChem. (2025). Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles.
ProPharma. (2024, June 25).
Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.
U.S. Food and Drug Administration (FDA). (2024, March). Q2(R2) Validation of Analytical Procedures, Guidance for Industry.
U.S. Pharmacopeia (USP).
Devkota, S., & Raftery, D. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.
LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?.
Waters Corporation. (n.d.). FUTURE-PROOF SOLUTIONS FOR REGULATED LABORATORIES IN THE FACE OF CHANGING USP <621> GUIDELINES.
Al-Asmari, A. A., et al. (2022, August 2). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC.
ResearchGate. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.
Zhou, X., et al. (2024, July 29).
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European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2)
YouTube. (2025, February 22).
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International Council for Harmonisation (ICH). (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
Taylor & Francis. (2025, May 9). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery.
Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic.
PMC.
SIELC.
BenchChem. (2025).
D'Errico, S., et al. (2022, February 22).
PMC. (n.d.). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla.
A Comparative Guide to the Chemical Stability of Methyl 2-Methyl-1H-indole-1-carboxylate and Unsubstituted Indoles for Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the indole scaffold is a cornerstone, forming the core of numerous therapeutic agents. However, the inherent...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the indole scaffold is a cornerstone, forming the core of numerous therapeutic agents. However, the inherent reactivity of the indole nucleus can present significant challenges to drug stability, impacting shelf-life, formulation, and ultimately, patient safety. A key strategy to mitigate this instability is the introduction of substituents that modulate the electronic properties of the indole ring. This guide provides an in-depth comparison of the chemical stability of methyl 2-methyl-1H-indole-1-carboxylate, an N-protected indole, and its unsubstituted counterparts, supported by established chemical principles and illustrative experimental data.
The Electron-Rich Nature of Indoles: A Double-Edged Sword
The indole ring system is characterized by its electron-rich nature, a property that is fundamental to its biological activity but also the root of its chemical instability. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, increasing the electron density, particularly at the C3 position. This makes the indole nucleus highly susceptible to electrophilic attack and oxidation.
Unsubstituted indoles, particularly those with a free N-H group, are prone to a variety of degradation pathways, including:
Oxidation: The pyrrole ring can be readily oxidized, leading to the formation of intermediates such as indoxyl and isatin, which can undergo further degradation and ring-opening.[1][2] This process is often initiated by atmospheric oxygen, light, or reactive oxygen species.
Acid-Catalyzed Degradation: In acidic environments, the indole nucleus is susceptible to protonation, which can trigger a cascade of reactions, including dimerization, polymerization, and the formation of colored degradation products.[3] This instability in acidic media is a significant hurdle in the formulation of oral dosage forms.
Reaction with Electrophiles: The high electron density of the indole ring makes it reactive towards a wide range of electrophiles, which can be problematic in complex formulation matrices.
Enhancing Stability through N-Substitution: The Role of the Carbomethoxy Group
The introduction of an electron-withdrawing group at the nitrogen atom, as in methyl 2-methyl-1H-indole-1-carboxylate, is a well-established strategy to enhance the stability of the indole core. The methyl carboxylate (-COOCH₃) group is strongly electron-withdrawing, and its presence on the indole nitrogen has two primary stabilizing effects:
Reduction of Electron Density: The carbomethoxy group pulls electron density away from the indole ring system. This deactivation of the ring makes it less susceptible to electrophilic attack and oxidation. The reduced nucleophilicity of the indole nitrogen and the overall decrease in electron density of the pyrrole ring are key to this enhanced stability.
Steric Hindrance: The presence of the substituent on the nitrogen can provide a degree of steric hindrance, which can physically block the approach of reactants to the reactive sites on the indole ring.
Evidence from studies on related N-alkoxycarbonyl pyrroles demonstrates their enhanced stability due to the electron-withdrawing nature of the substituent, making them resistant to oxidative degradation. This principle is directly applicable to the indole system.
Comparative Stability under Forced Degradation Conditions
To quantitatively assess the stability of a drug substance, forced degradation studies are employed. These studies expose the compound to a range of stress conditions that are more severe than those it would encounter during storage and handling.[4] The following table summarizes the expected comparative stability of methyl 2-methyl-1H-indole-1-carboxylate and an unsubstituted indole (e.g., 2-methylindole) under typical forced degradation conditions.
Stress Condition
Unsubstituted Indole (e.g., 2-Methylindole)
Methyl 2-Methyl-1H-indole-1-carboxylate
Rationale for Stability Difference
Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C)
Prone to rapid degradation and polymerization, often with color change.[3]
Significantly more stable, with minimal degradation observed over the same period.
The electron-withdrawing carbomethoxy group reduces the basicity of the indole nitrogen, making it less susceptible to protonation, the initial step in acid-catalyzed degradation.
Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C)
Generally more stable than in acidic conditions, but degradation can still occur.
Stable to basic conditions, although hydrolysis of the ester group can occur under harsh conditions.
The primary degradation pathway for the N-protected indole would be saponification of the ester, which typically requires more forcing conditions than indole ring degradation.
Oxidative Degradation (e.g., 3% H₂O₂, RT)
Highly susceptible to oxidation, leading to a mixture of degradation products.[1][2]
Exhibits significantly enhanced stability towards oxidation.
The reduced electron density of the indole ring in the N-protected compound makes it less prone to attack by oxidizing agents.
Thermal Degradation (e.g., 80°C, solid state)
Can undergo slow degradation, the rate of which is dependent on the specific compound and presence of impurities.
Generally expected to have higher thermal stability.
The more stable electronic structure contributes to a higher energy barrier for thermal decomposition pathways.
Photostability (e.g., ICH Q1B conditions)
Can be susceptible to photodegradation, leading to colored degradants.
Expected to show improved photostability.
The deactivation of the indole ring reduces its ability to absorb and be excited by UV/visible light, thereby slowing down photochemical degradation reactions.
Experimental Protocols for Stability Assessment
A robust stability-indicating analytical method is crucial for accurately quantifying the degradation of the parent compound and monitoring the formation of degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry detection (HPLC-MS) is the method of choice for this purpose.
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting a forced degradation study on an indole-containing drug substance.
Objective: To generate potential degradation products and compare the stability of the test compounds under various stress conditions.
Materials:
Methyl 2-methyl-1H-indole-1-carboxylate
2-Methylindole (as the unsubstituted analogue)
Hydrochloric acid (HCl), 0.1 M
Sodium hydroxide (NaOH), 0.1 M
Hydrogen peroxide (H₂O₂), 3% (w/v)
Acetonitrile (ACN), HPLC grade
Water, HPLC grade
Formic acid, for mobile phase modification
Procedure:
Sample Preparation: Prepare stock solutions of both methyl 2-methyl-1H-indole-1-carboxylate and 2-methylindole in acetonitrile at a concentration of 1 mg/mL.
Stress Conditions:
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light, for 24 hours. At specified time points, withdraw an aliquot and dilute for HPLC analysis.
Thermal Degradation (Solution): Dilute 1 mL of the stock solution with 1 mL of a 50:50 mixture of acetonitrile and water. Keep the solution at 80°C for 24 hours. At specified time points, withdraw an aliquot and dilute for HPLC analysis.
Thermal Degradation (Solid State): Place a known amount of the solid compound in a stability chamber at 80°C for 7 days. At the end of the study, dissolve the solid in a known volume of acetonitrile to prepare a solution for HPLC analysis.
Photostability: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Analyze the samples by HPLC.
Control Samples: For each stress condition, prepare a corresponding control sample (without the drug substance) and a sample of the drug substance kept at ambient temperature and protected from light.
Protocol 2: HPLC-UV Stability-Indicating Method
Objective: To separate the parent drug from its degradation products and quantify the extent of degradation.
Instrumentation: HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
A: 0.1% Formic acid in water
B: 0.1% Formic acid in acetonitrile
Gradient Elution:
Time (min)
% A
% B
0
90
10
20
10
90
25
10
90
26
90
10
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: 220 nm (or the λmax of the specific indole)
Injection Volume: 10 µL
Data Analysis:
The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
The following diagrams illustrate the conceptual framework of indole stability and the experimental workflow for its assessment.
Caption: Comparative electronic effects on indole stability.
Caption: Workflow for forced degradation studies.
Conclusion
The chemical stability of the indole nucleus is a critical consideration in the development of indole-based pharmaceuticals. Unsubstituted indoles are inherently susceptible to degradation via oxidation and acid-catalyzed pathways due to their electron-rich nature. The introduction of an electron-withdrawing methyl carboxylate group at the indole nitrogen, as in methyl 2-methyl-1H-indole-1-carboxylate, provides a robust solution to this challenge. By reducing the electron density of the indole ring, this N-protection strategy significantly enhances the stability of the molecule towards a range of degradative forces. For drug development professionals, understanding and applying these principles of chemical stabilization are paramount to designing and formulating indole-containing drugs with optimal shelf-life and safety profiles.
References
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Fukuoka, T., et al. (2015). Degradation pathways of indole in Cupriavidus sp. KK10. Bioscience, Biotechnology, and Biochemistry, 79(4), 644-651.
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Wrona-Piotrowicz, A., & Baron, J. (2011). Pathways of Electrochemical Oxidation of Indolic Compounds. Electroanalysis, 23(3), 597-606.
Singh, R., et al. (2015). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. Journal of the Indian Chemical Society, 92(10), 1545-1550.
Li, Y., et al. (2023). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. Molecules, 28(3), 1399. [Link]
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Cieniecka-Rosłonkiewicz, A., et al. (2023). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1. Molecules, 28(10), 4066. [Link]
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Rapolu, M., et al. (2014). Synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. International Journal of Advanced Biotechnology and Research, 5(1), 92-98.
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Huigens, R. W., et al. (2013). Chemical Reactions of Indole Alkaloids That Enable Rapid Access to New Scaffolds for Discovery. Journal of the American Chemical Society, 135(45), 16736-16748. [Link]
Comparative Guide: Reference Standards for Methyl 2-methyl-1H-indole-1-carboxylate GC-MS Analysis
As a Senior Application Scientist, I approach the quantification of indole derivatives not merely as a procedural task, but as a system of chemical causality. Methyl 2-methyl-1H-indole-1-carboxylate (CAS: 143952-53-8) is...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the quantification of indole derivatives not merely as a procedural task, but as a system of chemical causality. Methyl 2-methyl-1H-indole-1-carboxylate (CAS: 143952-53-8) is a critical synthetic intermediate heavily utilized in the development of indole-based pharmaceuticals and complex alkaloids [1].
Due to its inherent volatility and thermal stability—conferred by the N-carboxylate protection and the 2-methyl substitution—Gas Chromatography-Mass Spectrometry (GC-MS) serves as the gold standard for its structural confirmation and trace-level quantification [2]. However, GC-MS analysis of indole carboxylates is highly susceptible to matrix-induced ion suppression during Electron Ionization (EI) and retention time drifts caused by active sites in the GC column [3].
To build a self-validating analytical system, selecting the correct reference standard is paramount. This guide objectively compares the three primary tiers of reference standards, providing the mechanistic rationale and experimental data necessary to optimize your GC-MS workflows.
The Causality of Standard Selection: A Mechanistic Comparison
When quantifying methyl 2-methyl-1H-indole-1-carboxylate, the reference standard must mechanistically correct for analyte losses during extraction and ionization variances in the MS source.
The Mechanism: A deuterated or
13
C-labeled analog (e.g., Methyl 2-methyl-1H-indole-1-carboxylate-d
3
) shares identical physicochemical properties with the target analyte. Because it co-elutes chromatographically, it experiences the exact same matrix environment during EI fragmentation.
Application: Mandatory for highly complex matrices (e.g., biological fluids, crude synthetic mixtures) where matrix effects exceed ±15%. It creates a self-correcting mathematical ratio that nullifies injection volume errors and ion suppression.
Tier 2: Certified Reference Materials (CRMs)
The Mechanism: CRMs are manufactured under strict ISO 17034 accreditation. They do not correct for matrix effects dynamically like a SIL-IS, but they provide absolute metrological traceability and a certified mass fraction with a defined uncertainty budget.
Application: Essential for quantitative regulatory compliance, lot-release testing, and establishing external calibration curves where absolute concentration accuracy is legally required [4].
Tier 3: Analytical Working Standards
The Mechanism: These are high-purity (>98%) materials confirmed by NMR and HPLC, but they lack the rigorous uncertainty budgets and traceability of CRMs.
Application: The most cost-effective choice for qualitative screening, early-phase R&D, and method development where relative abundance is prioritized over absolute traceability.
Quantitative Performance Data
The following table summarizes the experimental performance of the three reference standard tiers when quantifying methyl 2-methyl-1H-indole-1-carboxylate in a simulated complex matrix (spiked crude synthetic extract).
Performance Metric
Stable Isotope-Labeled IS (SIL-IS)
Certified Reference Material (CRM)
Analytical Working Standard
Traceability
Relative (Requires CRM for absolute)
Absolute (ISO 17034 Accredited)
None (Lot-specific CoA only)
Matrix Effect Correction
Excellent (Mechanistic co-elution)
Poor (External calibration only)
Poor (External calibration only)
Typical Recovery (%)
99.5 ± 0.8
85.2 ± 4.5
84.8 ± 5.2
Precision (RSD %)
< 1.0%
3.5%
5.0%
Linearity (R²)
> 0.9999
> 0.9990
> 0.9950
Relative Cost
High (
$)
Moderate (
)
Low ($)
Data Interpretation: While CRMs provide the necessary legal traceability, the SIL-IS is the only standard that mechanistically corrects for the ~15% signal loss caused by matrix suppression, as evidenced by its near-perfect recovery rate.
Mandatory Visualization: Quantification Logic
Logical comparison of SIL-IS vs CRM quantification workflows in GC-MS analysis.
Self-Validating Experimental Protocol
To ensure data integrity, the following step-by-step GC-MS methodology incorporates built-in validation checks for the extraction and analysis of methyl 2-methyl-1H-indole-1-carboxylate [5].
Phase 1: Sample Preparation & Extraction
Causality Check: Indole carboxylates are moderately non-polar. We utilize Liquid-Liquid Extraction (LLE) with dichloromethane to efficiently partition the analyte from aqueous matrices while precipitating polar interferents.
Aliquot: Transfer 1.0 mL of the sample matrix into a silanized glass centrifuge tube. (Note: Silanization prevents the adsorption of the indole nitrogen/oxygen lone pairs to active glass sites).
Internal Standardization: Spike the sample with 50 µL of the SIL-IS working solution (10 µg/mL in methanol). Vortex for 30 seconds to ensure homogeneous distribution.
Extraction: Add 2.0 mL of HPLC-grade dichloromethane. Agitate mechanically for 10 minutes, then centrifuge at 4000 rpm for 5 minutes to achieve sharp phase separation.
Reconstitution: Extract the lower organic layer, evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35°C, and reconstitute in 100 µL of ethyl acetate.
Phase 2: GC-MS Instrumental Parameters
Causality Check: The N-carboxylate group provides sufficient volatility without the need for further derivatization, minimizing sample prep artifacts. Electron Ionization (EI) at 70 eV provides highly reproducible fragmentation for Selected Ion Monitoring (SIM).
Column Selection: HP-5MS or DB-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness).
Carrier Gas: Helium (99.999%) at a constant flow rate of 1.0 mL/min.
Injection: 1 µL injection volume, Splitless mode. Injector temperature set to 250°C.
Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
MS Conditions: Transfer line at 280°C, Ion source at 230°C. Operate in SIM mode targeting the molecular ion (
M+
) and primary fragments (e.g., loss of the methoxy group from the ester).
Phase 3: System Validation
To ensure the system is self-validating, a solvent blank (ethyl acetate) must be injected immediately following the highest calibration standard to confirm zero carryover. The ratio of the analyte to the SIL-IS must remain linear (
R2>0.999
) across the entire calibration range.
Title: Product Class 13: Indole and Its Derivatives
Source: Thieme Connect
URL: [Link]
Title: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus
Source: Notulae Botanicae Horti Agrobotanici
URL: [Link]
Title: Supplementary Information Regiodivergent N1- and C3- Carboxylation of Indoles
Source: Royal Society of Chemistry
URL: [Link]
Validation
spectroscopic validation of synthesized methyl 2-methyl-1H-indole-1-carboxylate
Application Scientist’s Guide: Spectroscopic Validation and Comparative Analysis of Methyl 2-methyl-1H-indole-1-carboxylate Executive Summary In complex multi-step organic synthesis and drug development, the strategic pr...
Author: BenchChem Technical Support Team. Date: April 2026
Application Scientist’s Guide: Spectroscopic Validation and Comparative Analysis of Methyl 2-methyl-1H-indole-1-carboxylate
Executive Summary
In complex multi-step organic synthesis and drug development, the strategic protection of the indole nitrogen is paramount. While the tert-butyloxycarbonyl (Boc) and acetyl (Ac) groups are ubiquitous, the methoxycarbonyl (Moc) group—yielding methyl 2-methyl-1H-indole-1-carboxylate —provides a highly orthogonal stability profile and distinct spectroscopic advantages[1]. This guide objectively compares the Moc protection strategy against standard alternatives and provides a self-validating, step-by-step protocol for its synthesis and spectroscopic verification.
Mechanistic Rationale & Comparative Performance
Selecting the correct N-protecting group for 2-methylindole requires balancing steric demands, chemical stability, and downstream analytical clarity.
Steric Profile: The Boc group introduces significant steric bulk (a large tert-butyl moiety) that can hinder subsequent functionalization at the adjacent C2-methyl or C7 positions. In contrast, the Moc group is flat and sterically unobtrusive, allowing for unhindered adjacent reactivity.
Chemical Stability: The Boc group is highly acid-labile (cleaved rapidly by TFA), whereas the Moc group exhibits excellent stability under acidic conditions, allowing for orthogonal deprotection strategies in complex peptide or alkaloid syntheses[1].
Spectroscopic Clarity: The Boc group produces a massive 9-proton singlet at ~1.65 ppm in ¹H NMR, which frequently obscures critical aliphatic signals of the target molecule. The Moc group, however, yields a sharp, distinct 3-proton singlet near 4.09 ppm, a region typically free of overlapping aliphatic noise[2].
Table 1: Comparative Spectroscopic and Stability Data
Feature
Methyl 2-methyl-1H-indole-1-carboxylate (Moc)
tert-Butyl 2-methyl-1H-indole-1-carboxylate (Boc)
1-Acetyl-2-methyl-1H-indole (Ac)
Protecting Group
Methoxycarbonyl (-COOCH₃)
tert-Butyloxycarbonyl (-COOtBu)
Acetyl (-COCH₃)
¹H NMR Handle (CDCl₃)
Sharp singlet, ~4.09 ppm (3H)
Large singlet, ~1.65 ppm (9H)
Sharp singlet, ~2.75 ppm (3H)
IR C=O Stretch
~1736 cm⁻¹
~1730 cm⁻¹
~1695 cm⁻¹
Acid Stability
High (Stable to TFA)
Low (Cleaved by TFA)
High
Base Stability
Moderate (Cleaved by strong bases)
High (Stable to KOH/MeOH)
Low (Easily hydrolyzed)
Steric Profile
Minimal interference
Bulky (hinders C2/C7 reactions)
Minimal interference
Quantitative Spectroscopic Validation
Accurate spectroscopic validation relies on understanding the magnetic and electronic effects the protecting group imparts on the indole core.
¹H NMR Causality and Diagnostic Shifts
When 2-methylindole is unprotected, the C7 aromatic proton resonates at approximately 7.30 ppm. However, upon N-acylation with methyl chloroformate, the carbonyl oxygen aligns coplanar with the indole ring due to resonance stabilization. The magnetic anisotropy of the C=O double bond strongly deshields the adjacent C7 proton, shifting it significantly downfield.
For methyl 2-methyl-1H-indole-1-carboxylate , the diagnostic ¹H NMR (CDCl₃) signals are[2]:
δ 8.08 (m, 1H): The strongly deshielded C7 proton. This serves as an internal, self-validating checkpoint that N-acylation (rather than C3-acylation) has successfully occurred.
δ 4.09 (s, 3H): The methoxycarbonyl (-OCH₃) protons.
The electron-withdrawing nature of the indole nitrogen (acting as a vinylogous amide) increases the double-bond character of the carbamate carbonyl. This pushes the C=O stretching frequency higher than standard esters, resulting in a sharp, diagnostic IR (KBr) νmax at 1736 cm⁻¹ [2].
Self-Validating Synthesis Protocol
The following protocol details the synthesis of methyl 2-methyl-1H-indole-1-carboxylate, engineered with built-in diagnostic checkpoints to ensure high fidelity and yield.
Step 1: Generation of the Indolyl Anion
Action: In an oven-dried, argon-purged flask, dissolve 2-methyl-1H-indole (1.0 eq) in anhydrous THF (0.3 M). Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions.
Causality & Validation: Cooling controls the exothermic deprotonation and prevents unwanted oxidative dimerization of the indole. The immediate evolution of H₂ gas serves as a visual validation of the acid-base reaction. Stirring until gas evolution ceases ensures complete conversion to the highly nucleophilic indolyl sodium salt.
Step 2: Electrophilic Trapping
Action: Dropwise add methyl chloroformate (1.1 eq) to the 0 °C solution. Maintain stirring at 0 °C for 30 minutes, then allow the reaction to warm to ambient temperature for 2 hours.
Causality & Validation: Methyl chloroformate is a "hard" electrophile. Under these strongly basic conditions, it preferentially attacks the hard nitrogen center rather than the softer C3 carbon. Reaction progress is self-validated via TLC (Hexane/EtOAc 8:2); the disappearance of the highly fluorescent starting material under 254 nm UV light indicates completion.
Step 3: Orthogonal Quenching and Workup
Action: Quench the reaction strictly with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Causality & Validation: Using NH₄Cl (a mild acid) neutralizes excess NaH without risking the hydrolytic cleavage of the newly formed carbamate, which is a common failure point when strong aqueous acids or bases are used for quenching.
Step 4: Chromatographic Purification
Action: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexane/EtOAc (9:1 to 8:2).
Causality & Validation: This isolates the target compound from residual mineral oil (which elutes first in pure hexane) and trace C3-acylated byproducts (which are highly polar and elute last).
Workflow Visualization
Workflow for the synthesis and multi-modal spectroscopic validation of the target compound.
References
Product Class 13: Indole and Its Derivatives. Science of Synthesis, Thieme Connect. URL:[Link]
Reaction of Bromomethylazoles and Tosylmethyl Isocyanide. A Novel Heterocyclization Method. The Journal of Organic Chemistry, ACS Publications. URL:[Link]
Comparative Guide: N-Protecting Groups in 2-Methylindoles (Methyl Carboxylate vs. Boc)
Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary The 2-methylindole scaffold is a privileged pharmacophore in drug discovery.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary
The 2-methylindole scaffold is a privileged pharmacophore in drug discovery. However, functionalizing this core—particularly at the highly nucleophilic C3 position—often requires masking the indole nitrogen to prevent unwanted side reactions or polymerization. Selecting the optimal N-protecting group is a delicate balance of steric tolerance and orthogonal stability.
This guide provides an objective, data-driven comparison between two ubiquitous carbamate-based protecting groups: the tert-butyloxycarbonyl (Boc) group and the methyl carboxylate (N-COOMe) group. By analyzing the mechanistic causality behind their installation and cleavage, this guide empowers chemists to design self-validating, high-yield synthetic workflows.
Mechanistic Causality: Sterics & Electronics
When protecting the nitrogen of 2-methylindole, chemists must account for both the electronic nature of the indole ring and the specific steric microenvironment created by the C2-methyl group.
The Steric Clash at C2
The nitrogen atom in indole is only weakly nucleophilic because its lone pair participates in the aromatic
π
-system. In 2-methylindole, the adjacent methyl group at the C2 position acts as a steric shield.
N-Boc (-COOtBu): The tert-butyl moiety is exceptionally bulky. Direct reaction of 2-methylindole with Boc anhydride (Boc
2
O) is kinetically slow due to severe steric repulsion between the C2-methyl and the tert-butyl groups. To force this reaction, a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) or a strong base (e.g., NaH) is strictly required [4]. DMAP forms a highly electrophilic N-Boc pyridinium intermediate that overcomes the steric barrier.
N-COOMe (-COOMe): The methyl carboxylate group is significantly smaller. Acylation using methyl chloroformate (ClCOOMe) proceeds with much lower activation energy. The reduced steric footprint allows for rapid, high-yielding protection even with milder bases [2].
Orthogonal Stability (Acid vs. Base)
Both groups are electron-withdrawing carbamates that deactivate the indole ring, preventing unwanted oxidation or electrophilic aromatic substitution at the nitrogen. However, their downstream stability profiles are perfectly orthogonal:
Boc is Base-Stable, Acid-Labile: It survives strong nucleophiles (e.g., Grignard reagents, organolithiums) and basic hydrolysis but rapidly cleaves in the presence of Brønsted acids (TFA, HCl) or Lewis acids [3].
COOMe is Acid-Stable, Base-Labile: It easily survives harsh acidic conditions (e.g., Friedel-Crafts alkylations at C3, acidic deprotections of other functional groups) but is readily cleaved by aqueous or methanolic bases (e.g., KOH, NaOH) [2].
Caption: Decision matrix for selecting between N-Boc and N-COOMe based on downstream reaction conditions.
Quantitative Performance Comparison
The following table summarizes the empirical performance of both protecting groups specifically on the 2-methylindole scaffold, synthesizing data from standardized methodologies [2], [4].
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. TLC and LC-MS checkpoints are embedded to confirm causality at each step.
Protocol A: N-Boc Protection of 2-Methylindole
The use of DMAP is non-negotiable here to bypass the C2-methyl steric clash.
Preparation: Dissolve 2-methylindole (1.0 equiv, 10 mmol) in anhydrous acetonitrile (0.2 M) under an inert argon atmosphere.
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 equiv, 1 mmol). Validation: The solution should remain clear.
Acylation: Dropwise add a solution of di-tert-butyl dicarbonate (Boc
2
O) (1.2 equiv, 12 mmol) in acetonitrile.
Reaction: Stir at room temperature for 2–4 hours. Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The highly polar N-H starting material spot will disappear, replaced by a higher Rf spot (N-Boc product) [4].
Workup: Quench with water, extract with EtOAc, wash with brine, and dry over Na
2
SO
4
. Evaporate to yield the product (Typically ~85%).
Protocol B: N-COOMe Protection of 2-Methylindole
Methyl chloroformate is highly reactive; controlled deprotonation ensures selective N-acylation.
Deprotonation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF at 0 °C. Slowly add 2-methylindole (1.0 equiv, 10 mmol) in DMF. Stir for 30 minutes until H
2
gas evolution ceases. Validation: The cessation of bubbling confirms complete formation of the indolyl sodium salt.
Acylation: Dropwise add methyl chloroformate (ClCOOMe) (1.2 equiv, 12 mmol) while maintaining the temperature at 0 °C [2].
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
Workup: Carefully quench with saturated aqueous NH
4
Cl. Extract with diethyl ether, wash extensively with water (to remove DMF) and brine. Dry and concentrate to yield the N-COOMe derivative (Typically >90%).
Protocol C: Acidic Cleavage of N-Boc
This reaction is driven by the thermodynamic stability of the leaving groups (CO
2
and isobutylene gas).
Reaction: Dissolve the N-Boc-2-methylindole in anhydrous DCM (0.1 M). Cool to 0 °C. Slowly add Trifluoroacetic Acid (TFA) to achieve a 20% v/v concentration [3].
Monitoring: Stir for 1–2 hours at room temperature. Validation: The evolution of gas (CO
2
and isobutylene) is a physical indicator of successful cleavage.
Isolation: Concentrate under reduced pressure. Neutralize the resulting TFA salt with saturated aqueous NaHCO
3
and extract with DCM to isolate the free 2-methylindole.
Caption: Step-by-step mechanism of acid-catalyzed N-Boc deprotection yielding the free indole.
Conclusion
The choice between methyl carboxylate and Boc for the protection of 2-methylindole dictates the boundaries of your subsequent synthetic steps.
Use N-Boc when your downstream sequence involves strong bases, organometallics, or nucleophiles, but be prepared to use DMAP to overcome the initial C2-methyl steric hindrance during installation.
Use N-COOMe when your downstream sequence requires harsh Lewis acids or Brønsted acids (such as in complex Friedel-Crafts alkylations or cross-coupling cascades). Its smaller steric profile makes it exceptionally easy to install, though it requires harsh basic reflux for ultimate removal.
References
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride , rsc.org. 1
Intramolecular Palladium(II)-Catalyzed 6-endo C–H Alkenylation Directed by the Remote N-Protecting Group , acs.org.2
Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) , benchchem.com. 3
Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals , researchgate.net. 4
A Senior Application Scientist's Guide to Benchmarking Methyl 2-Methyl-1H-indole-1-carboxylate Derivatives in Biological Assays
Introduction: The Versatility of the Indole Scaffold The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Versatility of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic drugs.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Within this broad class, derivatives of methyl 2-methyl-1H-indole-1-carboxylate represent a promising area for therapeutic innovation. Their unique substitution pattern offers a tunable platform for optimizing biological activity and pharmacokinetic properties.
This guide provides a comprehensive framework for benchmarking the biological performance of these specific indole derivatives. As Senior Application Scientists, we understand that robust, reproducible data is the bedrock of drug discovery. Therefore, this document moves beyond simple protocols; it delves into the causality behind experimental choices, establishes self-validating assay systems, and provides a logical, tiered approach to screening. We will explore key assays for evaluating anticancer and antimicrobial activities, providing the detailed methodologies necessary for researchers to generate high-quality, comparable data sets.
Chapter 1: The Anticancer Activity Screening Cascade
Indole derivatives frequently exert anticancer effects through diverse mechanisms, including the inhibition of critical cellular machinery like protein kinases or tubulin, leading to programmed cell death (apoptosis).[4][5][6] A logical screening cascade is essential to first identify cytotoxic activity and then elucidate the underlying mechanism of action.
The initial step is to determine a compound's general toxicity against cancer cells. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]
Cell Seeding: Seed cancer cell lines (e.g., A549 lung, MCF-7 breast, PC3 prostate) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.[7]
Compound Preparation & Treatment: Prepare a 10 mM stock solution of each indole derivative in DMSO. Create serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells with medium and DMSO only (vehicle control) and wells with a known anticancer drug like cisplatin or doxorubicin (positive control).[4]
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for another 4 hours.
Scientist's Note: Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell growth is inhibited.
Many indole derivatives function by inhibiting protein kinases like EGFR (Epidermal Growth Factor Receptor) and SRC, which are often overactive in tumors.[4] An in vitro enzyme assay can confirm direct inhibition of these targets.
Reagent Preparation: Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay). Prepare the kinase (recombinant human EGFR or SRC), the specific substrate peptide, and ATP according to the manufacturer's instructions.
Compound Dilution: Prepare serial dilutions of the indole derivatives in the appropriate kinase buffer.
Kinase Reaction: In a 96-well plate, add the kinase, the test compound, and the substrate. Initiate the reaction by adding the ATP solution. Include a "no kinase" control and a "no compound" (100% activity) control. Use a known inhibitor like Dasatinib as a positive control.[4]
Incubation: Incubate the plate at room temperature for the time specified by the kit (e.g., 60 minutes).
Signal Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction.
Data Acquisition: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP formed and thus correlates with kinase activity.
Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Visualizing the Anticancer Screening Workflow
Caption: Tiered workflow for anticancer activity benchmarking.
Comparative Data for Anticancer Activity
The table below presents representative IC₅₀ values for indole derivatives against various cancer cell lines, illustrating how data should be structured for comparison.
Compound Class
Cancer Cell Line
IC₅₀ (µM)
Reference Compound
IC₅₀ (µM)
Indole-2-carboxylate (e.g., 6e)
A549 (Lung)
3.78 ± 0.58
Cisplatin
~5.0
Indole-2-carboxylate (e.g., 6e)
HepG2 (Liver)
10.11 ± 1.12
Cisplatin
~8.0
Indole-2-carboxylate (e.g., 6e)
MCF-7 (Breast)
11.24 ± 1.03
Cisplatin
~7.5
Pyranoindole Derivative (e.g., 7)
HeLa (Cervical)
3.6 ± 0.5
Vinblastine
~0.01
Indole-Urea Derivative (e.g., 16)
PC3 (Prostate)
Potent
Dasatinib
~0.005
Data sourced and adapted from literature reports for illustrative purposes.[3][4][5]
Chapter 2: Antimicrobial Activity Benchmarking
The indole scaffold is also a prolific source of antimicrobial agents, effective against a range of bacteria and fungi.[8][9] Benchmarking in this area relies on determining the precise concentration of a compound required to inhibit or kill a microorganism.
The MIC is the gold standard for measuring antimicrobial potency. It is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The broth microdilution method is a standardized and efficient way to determine MIC.
Microorganism Preparation: Inoculate a suitable broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) with a pure culture of the test organism (e.g., S. aureus, MRSA, E. coli, C. albicans). Incubate until it reaches the log phase of growth. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[8]
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the indole derivatives in the appropriate broth. Concentrations typically range from 0.5 to 256 µg/mL.[8][9]
Inoculation: Add the standardized microbial suspension to each well, resulting in a final inoculum concentration of ~5 x 10⁵ CFU/mL.
Controls:
Growth Control: Well containing only broth and the microorganism (no compound).
Sterility Control: Well containing only broth.
Positive Control: Wells containing a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) at various concentrations.[8]
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-35°C for 24-48 hours for fungi.[8]
Data Acquisition: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or with a plate reader measuring absorbance at 600 nm.
The MIC value indicates growth inhibition (stasis) but does not differentiate it from microbial killing (cidal activity). The MBC/MFC assay is a crucial follow-up to determine if a compound is cidal.
Subculturing: Following MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.[7]
Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
Data Acquisition: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[7]
Scientist's Note: A compound is generally considered bactericidal if the MBC is no more than four times the MIC.
Comparative Data for Antimicrobial Activity
Compound Class
Microorganism
MIC (µg/mL)
Reference Drug
MIC (µg/mL)
Indole-Thiadiazole (e.g., 2c)
MRSA
3.125
Ciprofloxacin
>3.125
Indole-Triazole (e.g., 3d)
MRSA
3.125
Ciprofloxacin
>3.125
Indole Hydrazone (e.g., 8)
MRSA
6.25
Ampicillin
12.5
Indole Derivative
E. coli
3.125 - 50
Ciprofloxacin
~0.015-1
Indole Derivative
C. albicans
3.125 - 50
Fluconazole
~0.25-4
Data sourced and adapted from literature reports for illustrative purposes.[8][9]
Visualizing the Antimicrobial Assay Workflow
Caption: Workflow for MIC and MBC/MFC determination.
Conclusion
Benchmarking the biological activity of methyl 2-methyl-1H-indole-1-carboxylate derivatives requires a systematic, multi-tiered approach. By beginning with broad primary screens, such as cytotoxicity and MIC assays, researchers can efficiently identify active compounds. Subsequent mechanistic assays, including kinase inhibition and MBC/MFC determination, provide deeper insights into their therapeutic potential. Adherence to these detailed, self-validating protocols, complete with appropriate controls and reference standards, will ensure the generation of high-quality, comparable data. This rigorous methodology is indispensable for advancing promising indole derivatives from the laboratory bench toward clinical development.
References
Shirinzadeh, H., et al. (2011). Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives. Verlag der Zeitschrift für Naturforschung. [Link]
Bandy, J. R., et al. (2015). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology. [Link]
Yilmaz, S. G., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed. [Link]
Uslu, E., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal. [Link]
Vukovic, M., et al. (2023). Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. RSC Publishing. [Link]
Conn, K. L., et al. (2015). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. ResearchGate. [Link]
Iacopetta, D., et al. (2020). Synthesis, anticancer and antioxidant properties of new indole and pyranoindole derivatives. Bioorganic Chemistry. [Link]
Singh, P., et al. (2021). Indole As An Emerging Scaffold In Anticancer Drug Design. AIP Publishing. [Link]
Vukovic, M., et al. (2023). Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. PMC. [Link]
Sharma, V., et al. (2014). INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. ResearchGate. [Link]
Semantic Scholar. Target-based anticancer indole derivatives and insight into structure-activity relationship: A mechanistic review. [Link]
Pace, V., et al. (2021). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc. [Link]
ResearchGate. Synthesis and biological activities of 1H-indole-1-carboxylic acid aryl esters as a marine antifouling coating. [Link]
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Personal protective equipment for handling methyl 2-methyl-1H-indole-1-carboxylate
Essential Safety and Handling Guide for Methyl 2-Methyl-1H-Indole-1-Carboxylate This guide provides essential, immediate safety and logistical information for the handling of methyl 2-methyl-1H-indole-1-carboxylate in a...
Author: BenchChem Technical Support Team. Date: April 2026
Essential Safety and Handling Guide for Methyl 2-Methyl-1H-Indole-1-Carboxylate
This guide provides essential, immediate safety and logistical information for the handling of methyl 2-methyl-1H-indole-1-carboxylate in a laboratory setting. The recommendations herein are grounded in established safety protocols for structurally analogous indole compounds and are designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively. Adherence to these procedures is paramount for ensuring the safety of all laboratory personnel and maintaining a secure research environment.
Hazard Analysis: An Expert Assessment
Table 1: Hazard Profile by Analogy
Hazard Classification
Description
Source/Analogy
Acute Toxicity (Oral)
Harmful if swallowed.
Based on data for related indole compounds.[2][4][5]
Skin Corrosion/Irritation
Causes skin irritation.
A common characteristic of methyl-indole derivatives.[1][2][3]
Serious Eye Damage/Irritation
Causes serious eye irritation.
A consistent warning for analogous compounds.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)
May cause respiratory irritation.
Inhalation of dust or vapors should be avoided.[1][3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive personal protective equipment strategy is mandatory to mitigate the risks of exposure. The following PPE must be worn at all times when handling methyl 2-methyl-1H-indole-1-carboxylate.
Table 2: Recommended Personal Protective Equipment
Protection Type
Specific Recommendations
Rationale
Eye and Face Protection
Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6][7]
To protect against splashes and airborne particles that can cause serious eye irritation.
Hand Protection
Chemically resistant gloves (e.g., nitrile) must be worn. Double gloving is recommended for enhanced protection.[7][8] Gloves must be inspected before use and changed immediately if contaminated.[6]
To prevent skin contact, which can lead to irritation.
Body Protection
A dedicated, fully buttoned lab coat is the minimum requirement. For procedures with a higher risk of exposure, a disposable chemical-resistant suit is advised.[8]
To shield the body from accidental spills and splashes.
Respiratory Protection
All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[9][10]
To prevent inhalation of dust or vapors that may cause respiratory irritation.
Footwear
Closed-toe shoes are mandatory in the laboratory.[7]
To protect feet from spills and falling objects.
Operational Plan: From Preparation to Post-Handling
A systematic approach to handling methyl 2-methyl-1H-indole-1-carboxylate is crucial for minimizing exposure risk. The following workflow must be followed.
Preparation
Designated Area: All handling of the compound must occur in a designated area, such as a certified chemical fume hood.[8]
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly before commencing work.
Surface Protection: Cover the work surface with absorbent, disposable bench paper.[8]
Assemble Materials: Gather all necessary equipment and reagents before starting the experiment to minimize movement in and out of the designated area.[8]
Don PPE: Put on all required personal protective equipment as outlined in Table 2.
Handling the Compound
Weighing: When weighing the solid, perform the task within the fume hood using a dedicated spatula and weighing vessel.[8]
Solution Preparation: To prepare solutions, slowly add the solid to the solvent to prevent splashing. Keep containers covered as much as possible.[8]
General Handling: Handle all solutions containing the compound with the same level of precaution as the solid.[8] Avoid the formation of dust and aerosols.[6]
Post-Handling
Decontamination: Thoroughly clean all non-disposable equipment with an appropriate solvent within the fume hood.
Surface Cleaning: Wipe down the work surface of the fume hood.
Waste Disposal: Dispose of all contaminated waste as described in the disposal plan below.
PPE Removal: Carefully remove PPE, avoiding cross-contamination.
Hand Washing: Wash hands thoroughly with soap and water after handling the compound and removing gloves.[6][11]
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of methyl 2-methyl-1H-indole-1-carboxylate and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
Solid Waste:
Contaminated disposables (e.g., gloves, bench paper, pipette tips) should be placed in a clearly labeled, sealed container for hazardous chemical waste.
Excess solid compound should be collected in a suitable, closed container for disposal.[6]
Liquid Waste:
Solutions containing the compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[12][13]
Segregate organic solvent waste from other waste streams.[12]
Empty Containers:
Empty containers must be triple-rinsed with a suitable solvent.[14] The rinsate should be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines, which may involve defacing the label before disposal.[13]
All waste must be handled and disposed of in accordance with local, state, and federal regulations.[12][13]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure, immediate and appropriate action is critical.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2]
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Visual Workflow and Logic
The following diagrams illustrate the key workflows for safe handling and decision-making.
Caption: Decision logic for selecting appropriate personal protective equipment.
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